molecular formula C30H42N4O6S B8103606 (S,R,S)-AHPC-Me-C5-COOH

(S,R,S)-AHPC-Me-C5-COOH

Número de catálogo: B8103606
Peso molecular: 586.7 g/mol
Clave InChI: TXRLUZXRZXWRMX-XECMSXCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC-Me-C5-COOH is a useful research compound. Its molecular formula is C30H42N4O6S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O6S/c1-18(20-11-13-21(14-12-20)26-19(2)31-17-41-26)32-28(39)23-15-22(35)16-34(23)29(40)27(30(3,4)5)33-24(36)9-7-6-8-10-25(37)38/h11-14,17-18,22-23,27,35H,6-10,15-16H2,1-5H3,(H,32,39)(H,33,36)(H,37,38)/t18-,22+,23-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRLUZXRZXWRMX-XECMSXCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of von Hippel-Lindau (VHL) Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2-VHL)[1][2][3]. This complex is a key regulator of the hypoxia-inducible factors (HIFs), transcription factors that orchestrate the cellular response to low oxygen (hypoxia) by controlling genes involved in angiogenesis, glucose metabolism, and cell survival[4][5]. The discovery of small molecules that can bind to VHL—referred to as VHL ligands—has revolutionized a corner of drug discovery, enabling the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of VHL ligand function, the underlying signaling pathways, and the experimental protocols used for their characterization.

Core Function: Regulation of the HIF-1α Pathway

The canonical function of the VHL protein is to mediate the degradation of the alpha subunits of HIF (HIF-α). This process is exquisitely regulated by cellular oxygen levels.

Under Normoxic Conditions (Normal Oxygen):

  • Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α[2].

  • Recognition: The hydroxylated HIF-α is now recognized by the VHL protein[2][6].

  • Ubiquitination: VHL, as part of the CRL2-VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1), recruits an E2 ubiquitin-conjugating enzyme[5][6][7][8]. This complex then polyubiquitinates HIF-α, tagging it for destruction.

  • Degradation: The ubiquitinated HIF-α is degraded by the 26S proteasome, keeping its levels low[1][9].

Under Hypoxic Conditions (Low Oxygen):

  • PHD Inactivation: The PHD enzymes are inactive due to the lack of their co-substrate, oxygen.

  • HIF-α Stabilization: HIF-α is not hydroxylated and therefore not recognized by VHL[4].

  • Nuclear Translocation & Dimerization: Stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β.

  • Gene Transcription: The HIF-α/β heterodimer binds to Hypoxia Response Elements (HREs) in the genome, activating the transcription of genes that help cells adapt to the low-oxygen environment[4].

Mutations that inactivate VHL lead to the constitutive stabilization of HIF-α, regardless of oxygen status, driving the formation of highly vascularized tumors characteristic of VHL disease[4][10].

VHL_HIF_Pathway cluster_normoxia Normoxia (O2 Present) cluster_hypoxia Hypoxia (O2 Absent) O2 O2 PHD PHD O2->PHD HIF-1a HIF-1α PHD->HIF-1a OH-HIF-1a HIF-1α-OH HIF-1a->OH-HIF-1a Hydroxylation VHL_Complex CRL2-VHL E3 Ligase VHL EloB/C Cul2 Rbx1 OH-HIF-1a->VHL_Complex Recognition Ub-HIF-1a Ub-HIF-1α VHL_Complex->Ub-HIF-1a Ubiquitination Ub Ub Ub->VHL_Complex Proteasome Proteasome Ub-HIF-1a->Proteasome Degradation Degradation Proteasome->Degradation HIF-1a_hyp HIF-1α Nucleus Nucleus HIF-1a_hyp->Nucleus HIF-1b HIF-1β HIF-1b->Nucleus HIF_Dimer HIF-1α/β Dimer Nucleus->HIF_Dimer Dimerization HRE HRE HIF_Dimer->HRE Binding Gene_Expression Target Gene Expression (VEGF, GLUT1, etc.) HRE->Gene_Expression Transcription

Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Hijacking VHL for Targeted Protein Degradation: PROTACs

The development of small-molecule VHL ligands has enabled a powerful therapeutic strategy known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key components connected by a linker: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, such as VHL[6][11].

The mechanism of action is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target POI and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex[6].

  • Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation[11].

This approach transforms VHL from a specific regulator of HIF into a versatile tool for degrading virtually any protein for which a binder can be developed.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC VHL_Complex CRL2-VHL E3 Ligase VHL EloB/C Cul2 Rbx1 PROTAC->VHL_Complex Ub_POI Ub-POI VHL_Complex->Ub_POI Ubiquitination E2_Ub E2-Ub E2_Ub->VHL_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.

Quantitative Data: VHL Ligand Binding Affinities

The affinity of a ligand for VHL is a critical parameter in the design of effective PROTACs. Structure-guided design has led to the development of potent, non-peptidic small-molecule VHL ligands[1]. Below is a summary of binding affinities for representative VHL ligands.

LigandBinding Affinity (Kd, nM)Assay MethodReference
VH032185ITC[12]
VH298~200-500Multiple[13]
GNE7599< 40FP, SPR[1][14]
Compound 11 170BRET, SPR[1]
Compound 14a ~370 (2x VH032)ITC[12]

Abbreviations: Kd (Dissociation Constant), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance), BRET (Bioluminescence Resonance Energy Transfer).

Experimental Protocols

Characterizing the function and efficacy of VHL ligands and the PROTACs derived from them requires a suite of biophysical and cell-based assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment[15][16].

Methodology:

  • Sample Preparation:

    • Prepare the VHL protein complex (e.g., VHL/ElonginB/ElonginC or VBC) and the VHL ligand in an identical, precisely matched buffer to avoid heats of dilution[17]. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Determine protein and ligand concentrations accurately. Protein concentration can be measured by UV absorbance at 280 nm[18].

    • Degas all solutions thoroughly before use.

  • Instrument Setup:

    • The "macromolecule" (VBC protein complex) is loaded into the sample cell (typically at 10-20 µM).

    • The "ligand" (VHL binder) is loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-200 µM)[18].

  • Titration:

    • Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells[19].

  • Data Analysis:

    • The raw data (heat pulses) are integrated to yield the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, n, and ΔH[18].

ITC_Workflow Prep 1. Sample Preparation - VHL Protein in Cell - Ligand in Syringe - Matched Buffer Load 2. Load Samples into ITC Instrument Prep->Load Titrate 3. Titration Inject Ligand into Cell Measure Heat Change (μcal/s) Load->Titrate Integrate 4. Data Integration Plot Heat (kcal/mol) vs. Molar Ratio Titrate->Integrate Fit 5. Curve Fitting Determine Kd, n, ΔH Integrate->Fit

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Western Blot for PROTAC-Induced Protein Degradation

Western blotting is the gold-standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC[11][20].

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with a dose-response range of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO)[11].

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11].

    • Centrifuge the lysate to pellet cell debris and collect the supernatant[11].

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading[11].

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling at 95-100°C for 5-10 minutes[11].

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[21].

    • Quantify band intensities using densitometry software.

    • Calculate the percentage of protein degradation relative to the vehicle control. Plotting this data against PROTAC concentration allows for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values[11].

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination cascade in a test tube to confirm that a VHL-based PROTAC can induce ubiquitination of the target protein.

Methodology:

  • Reaction Setup:

    • Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

      • E1 Ubiquitin-Activating Enzyme

      • A specific E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)

      • Ubiquitin

      • The CRL2-VHL E3 Ligase complex (recombinant)

      • The purified target protein (POI)

      • The PROTAC molecule

      • ATP solution (to initiate the reaction)[22]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by Western blot.

  • Detection:

    • Probe the Western blot with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates the addition of ubiquitin molecules (polyubiquitination).

    • Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target[22].

Conclusion

VHL ligands are powerful chemical tools that have a dual function. As inhibitors, they can disrupt the VHL-HIF-α interaction, stabilizing HIF and activating the hypoxia response pathway. More significantly, they serve as the foundational E3 ligase-recruiting element in PROTACs, enabling the targeted degradation of disease-causing proteins. The continued development of VHL ligands with diverse chemical structures and improved physicochemical properties is expanding the reach of targeted protein degradation as a therapeutic modality[1][23]. A thorough understanding of the underlying biology and the application of rigorous experimental methodologies are paramount to successfully harnessing the function of VHL ligands for next-generation drug development.

References

(S,R,S)-AHPC-Me-C5-COOH: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The VHL E3 Ligase and Targeted Protein Degradation

The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. This process is initiated by the prolyl hydroxylation of HIF-1α, which creates a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.

PROTACs are heterobifunctional molecules that hijack this natural cellular process. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. By simultaneously binding to both the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.

The Role of (S,R,S)-AHPC-Me-C5-COOH in PROTACs

This compound functions as the E3 ligase-recruiting moiety in a PROTAC. The (S,R,S)-AHPC-Me core is a potent and well-characterized VHL ligand that mimics the hydroxylated proline residue of HIF-1α, enabling it to bind to the substrate recognition pocket of VHL. The "-C5-COOH" component is a five-carbon linker terminating in a carboxylic acid group. This linker serves two primary purposes:

  • Spatial Orientation: The linker provides the necessary length and flexibility to allow for the simultaneous binding of the VHL ligand to the VHL complex and the POI-binding ligand to its target protein, facilitating the formation of a stable and productive ternary complex.

  • Conjugation Point: The terminal carboxylic acid provides a reactive handle for the covalent attachment of a ligand that binds to the target protein of interest, enabling the synthesis of a complete PROTAC molecule.

Molecules with similar structures are utilized in the synthesis of clinical-stage PROTACs such as DT2216, which targets the BCL-XL protein for degradation.

Mechanism of Action: Hijacking the VHL-Mediated Degradation Pathway

When incorporated into a PROTAC, this compound initiates a catalytic cycle of target protein degradation:

  • Ternary Complex Formation: The PROTAC, through its two distinct binding moieties, brings the target protein and the VHL E3 ligase complex into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

This targeted degradation offers several advantages over traditional inhibition, including the potential to address previously "undruggable" targets and the ability to achieve sustained pathway modulation.

Quantitative Data

Currently, there is no publicly available quantitative data, such as binding affinity (Kd or IC50) values, specifically for the this compound molecule's interaction with the VHL protein. However, the (S,R,S)-AHPC-Me core is known to be a high-affinity VHL ligand. The binding affinity of the entire PROTAC molecule to both the VHL complex and the target protein, as well as the stability of the resulting ternary complex, are critical parameters that are typically determined during the drug discovery and development process.

ParameterDescriptionTypical Assay Methods
Binary Binding Affinity The binding strength of the VHL ligand portion of the PROTAC to the VHL E3 ligase complex.Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Ternary Complex Formation The ability of the PROTAC to simultaneously bind to both the VHL complex and the target protein, forming a stable ternary complex.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), NanoBRET, Proximity Ligation Assay (PLA)
Target Degradation (DC50) The concentration of the PROTAC required to induce 50% degradation of the target protein in a cellular context.Western Blotting, In-Cell ELISA, Mass Spectrometry-based proteomics
Degradation Rate (Dmax) The maximum level of target protein degradation that can be achieved with the PROTAC.Western Blotting, In-Cell ELISA, Mass Spectrometry-based proteomics

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of VHL-recruiting PROTACs. Specific conditions and reagents would need to be optimized for the particular PROTAC and target protein being studied.

VHL Binding Affinity Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a test compound (e.g., a PROTAC containing this compound) to displace a fluorescently labeled VHL ligand from the VHL E3 ligase complex.

Materials:

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., a derivative of HIF-1α peptide)

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Test compound (PROTAC)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a solution of the VBC complex and the fluorescently labeled VHL ligand in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

  • Serially dilute the test compound in assay buffer.

  • Add a fixed volume of the VBC complex/fluorescent ligand solution to each well of the microplate.

  • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known high-affinity VHL ligand (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value of the test compound by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (NanoBRET™)

Principle: This live-cell assay measures the proximity between the target protein and the VHL E3 ligase induced by a PROTAC. The target protein is fused to a NanoLuc® luciferase, and the VHL protein is fused to a HaloTag® that is labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor into close range, resulting in Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • White, opaque 96-well cell culture plates

Protocol:

  • Co-transfect the mammalian cells with the expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused VHL.

  • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

  • Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizations

VHL_PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI Warhead VHL VHL E3 Ligase Complex PROTAC->VHL VHL->PROTAC Binds to VHL Ligand Ub Ubiquitin VHL_bound VHL Complex Ub->VHL_bound Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination

Caption: Mechanism of action of a this compound-based PROTAC.

FP_Assay_Workflow start Start prepare_reagents Prepare VBC Complex & Fluorescent Ligand start->prepare_reagents serial_dilution Serially Dilute PROTAC start->serial_dilution plate_addition Add Reagents and PROTAC to Plate prepare_reagents->plate_addition serial_dilution->plate_addition incubation Incubate at Room Temperature plate_addition->incubation read_plate Measure Fluorescence Polarization incubation->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a Fluorescence Polarization (FP) VHL binding assay.

Conclusion

This compound is a key component in the construction of VHL-recruiting PROTACs. Its high-affinity binding to the VHL E3 ligase and the presence of a versatile linker attachment point make it a valuable tool for the development of novel therapeutics based on targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the characterization of PROTACs derived from this and similar VHL ligands, enabling the detailed investigation of their mechanism of action and the optimization of their therapeutic potential. Further research is warranted to determine the specific biophysical and cellular characteristics of this compound itself.

The Architectonics of Cellular Demolition: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to a novel strategy of induced protein elimination. By co-opting the cell's intrinsic protein disposal machinery, TPD enables the selective removal of disease-causing proteins, thereby opening up a vast landscape of previously "undruggable" targets. This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the two predominant technologies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the fundamental mechanisms, present quantitative data for key degraders, provide detailed experimental protocols for performance assessment, and visualize the intricate signaling pathways and experimental workflows.

Core Principles of Targeted Protein Degradation

The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for degrading damaged or unwanted proteins.[1][2] This process is orchestrated by small molecules that act as intermediaries, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[4][5]

There are two major classes of small molecules that mediate TPD:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6][7] One ligand binds to the POI, while the other recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][8][] The linker's length and composition are critical for optimizing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and degradation.[10]

  • Molecular Glues: These are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a substrate protein that would not normally associate.[11][12] By binding to the E3 ligase, the molecular glue alters its surface topology, creating a new binding interface for the "neo-substrate," leading to its ubiquitination and degradation.[13][14]

A key advantage of TPD is its catalytic nature. After the POI is ubiquitinated, the PROTAC or molecular glue is released and can engage another target protein and E3 ligase, enabling the degradation of multiple protein molecules by a single degrader molecule.[3][15] This catalytic activity often results in potent and sustained pharmacological effects at sub-stoichiometric concentrations.[15]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.[3][16][17] The binding affinities (Kd) of the PROTAC for the target protein and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical parameters.[12]

Below are tables summarizing quantitative data for several well-characterized PROTACs targeting the epigenetic reader protein BRD4.

Table 1: Degradation Efficiency of VHL-based BRD4 PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4VHLHeLa26>95[3]
ARV-771BRD4VHLLNCaP1.8~95[3]
Compound ABRD4VHL22Rv15>90[8]

Table 2: Degradation Efficiency of CRBN-based BRD4 PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARV-825BRD4CRBNRS4;110.9>95[15]
dBET1BRD4CRBNMOLM-133~98[15]
PROTAC 1BRD4CRBNBL cells<1>90[18]
PROTAC 3BRD4CRBNRS4;110.1-0.3>90[18]
PROTAC 4BRD4CRBNMV-4-11<0.01>90[18]

Table 3: Binding Affinities and Cooperativity of BRD4 PROTACs

PROTACTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Cooperativity (α)Reference
MZ118 (BRD4)66 (VHL)4.8
ARV-7712 (BETs)185 (VHL)-[3]
ARV-8259 (BETs)1700 (CRBN)-[3]

Experimental Protocols

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in the levels of a target protein following treatment with a degrader.[6][10]

Methodology:

  • Cell Culture and Treatment:

    • Seed the cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow the cells to adhere overnight.[3][10]

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[6][10]

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][19]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[6][19]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[6][19]

    • Determine the protein concentration of each sample using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[6][20]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[6][20]

    • Run the gel until the dye front reaches the bottom.[6]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.[6][10]

    • Wash the membrane three times with TBST.[10]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.[10]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[10]

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).[3]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.[13]

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 25-50 µL. The final concentrations of the components should be optimized but can start with:

      • E1 Activating Enzyme: 50-100 nM

      • E2 Conjugating Enzyme (e.g., UBE2D2): 100-500 nM[13]

      • E3 Ligase (e.g., purified VHL or CRBN complex): 20-100 nM

      • Target Protein (purified): 200-500 nM

      • Ubiquitin: 2-10 µM[13]

      • PROTAC: Variable concentrations

      • ATP: 2-10 mM[13]

      • 10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

    • Assemble the reaction on ice, adding ATP last to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-90 minutes.[6]

  • Reaction Termination:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[6][13]

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot as described above.

    • Probe the membrane with an antibody specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[1][21][22]

Methodology:

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., His-tagged E3 ligase and GST-tagged POI).[22]

    • Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

    • Use a TR-FRET antibody pair that recognizes the respective tags (e.g., Tb-conjugated anti-GST antibody as the donor and a fluorescently labeled anti-His antibody as the acceptor).[22]

  • Assay Procedure:

    • In a microplate, add the tagged POI, tagged E3 ligase, and the TR-FRET antibody pair at optimized concentrations.[21]

    • Add serial dilutions of the PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form and the assay signal to stabilize.[21]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.[21]

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which the potency and cooperativity of ternary complex formation can be determined.[21][23]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex interactions.[21][24][25]

Methodology:

  • Sample Preparation:

    • Purify the POI and E3 ligase to high homogeneity.

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[24]

    • Degas all solutions before use.[24]

  • Binary Titration:

    • Load the protein (e.g., POI) into the sample cell at a concentration of approximately 10-20 µM.[11]

    • Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.[11]

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.[21]

    • Analyze the data using a one-site binding model to determine the Kd, ΔH, and n.[11]

    • Repeat the experiment for the PROTAC binding to the E3 ligase.

  • Ternary Titration:

    • To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this binary complex in the sample cell.

    • Titrate the POI from the syringe.

    • The resulting data can be used to calculate the cooperativity factor (α).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (kon) and dissociation (koff) rates of binary and ternary complex formation, from which the binding affinity (Kd) can be calculated.[1][4][14]

Methodology:

  • Chip Preparation:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[1][14]

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding kinetics of the binary interaction.[14]

    • Regenerate the chip surface between each concentration.

    • Repeat the process with the POI as the analyte.

  • Ternary Interaction Analysis:

    • To measure the kinetics of ternary complex formation, pre-incubate the PROTAC with the POI and flow this mixture over the immobilized E3 ligase.[1][14]

    • The resulting sensorgrams will provide the kinetic parameters for the formation of the ternary complex.[14]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kon, koff, and Kd values for both binary and ternary interactions.[1] The cooperativity factor can then be calculated.

Visualizing the Core Mechanisms and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in targeted protein degradation.

TPD_Mechanism cluster_PROTAC PROTAC-mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Binds Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Molecular_Glue_Mechanism cluster_Glue Molecular Glue-mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) Neo_Substrate Neo-substrate (POI) Ternary_Complex Neo-substrate-Glue-E3 Ternary Complex Neo_Substrate->Ternary_Complex Induced Binding Mol_Glue Molecular Glue E3_Ligase E3 Ubiquitin Ligase Mol_Glue->E3_Ligase Binds & Alters Surface E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E2 E2 Ubiquitin-Conjugating Enzyme E2->Ternary_Complex Binds Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Molecular glue-mediated protein degradation.

Experimental Workflows

The following diagrams illustrate logical workflows for the discovery and characterization of PROTACs.

PROTAC_Discovery_Workflow cluster_Design Design & Synthesis cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cell-based Assays cluster_Invivo In Vivo Evaluation Target Selection Target Selection Ligand Identification (POI & E3) Ligand Identification (POI & E3) Target Selection->Ligand Identification (POI & E3) Linker Design Linker Design Ligand Identification (POI & E3)->Linker Design PROTAC Synthesis PROTAC Synthesis Linker Design->PROTAC Synthesis Binding Assays (SPR, ITC) Binding Assays (SPR, ITC) PROTAC Synthesis->Binding Assays (SPR, ITC) Ternary Complex Formation (TR-FRET) Ternary Complex Formation (TR-FRET) Binding Assays (SPR, ITC)->Ternary Complex Formation (TR-FRET) In Vitro Ubiquitination In Vitro Ubiquitination Ternary Complex Formation (TR-FRET)->In Vitro Ubiquitination Cellular Degradation (Western Blot, HiBiT) Cellular Degradation (Western Blot, HiBiT) In Vitro Ubiquitination->Cellular Degradation (Western Blot, HiBiT) Phenotypic Assays (e.g., Viability) Phenotypic Assays (e.g., Viability) Cellular Degradation (Western Blot, HiBiT)->Phenotypic Assays (e.g., Viability) Off-target Analysis Off-target Analysis Phenotypic Assays (e.g., Viability)->Off-target Analysis Pharmacokinetics (PK) Pharmacokinetics (PK) Off-target Analysis->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy in Disease Models Efficacy in Disease Models Pharmacodynamics (PD)->Efficacy in Disease Models

Caption: PROTAC discovery and development workflow.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis DC50/Dmax Determination DC50/Dmax Determination Detection & Analysis->DC50/Dmax Determination

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Targeted protein degradation represents a powerful and versatile strategy in drug discovery, with the potential to address a wide array of diseases driven by aberrant proteins. The principles of induced proximity, leveraging the cell's own ubiquitin-proteasome system, offer a distinct advantage over traditional inhibitory approaches. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for the successful design and optimization of novel protein degraders. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting and rapidly evolving field.

References

(S,R,S)-AHPC-Me-C5-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2229976-21-8

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me-C5-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the synthesis, mechanism of action, and experimental evaluation of this key molecule and its derivatives.

Core Concepts and Mechanism of Action

This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase, featuring a C5 carboxylic acid linker. This linker provides a convenient attachment point for a ligand that binds to a target protein of interest (POI). The resulting heterobifunctional molecule, or PROTAC, acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery. This targeted degradation approach offers a powerful alternative to traditional enzyme inhibition, as it can eliminate the entire protein, including its non-enzymatic functions. A key application of this molecule is in the synthesis of the BCL-XL PROTAC degrader, DT2216.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2229976-21-8
Molecular Formula C₃₀H₄₂N₄O₆S
Molecular Weight 586.74 g/mol
Appearance Powder
Functional Group Carboxylic Acid
Storage Temperature 2-8°C

Synthesis

A plausible synthetic route would involve the coupling of a protected (S,R,S)-AHPC-Me core with a C5 linker that has a terminal carboxylic acid group. Key steps would likely include:

  • Synthesis of the core VHL ligand: This involves the coupling of key intermediates, often utilizing peptide coupling reagents.

  • Introduction of the linker: The C5 carboxylic acid linker is then attached to the core VHL ligand.

  • Deprotection: Removal of any protecting groups to yield the final product.

Application in PROTAC Development: A Case Study of DT2216

This compound is a crucial component in the synthesis of DT2216, a selective BCL-XL PROTAC degrader.[1] The carboxylic acid group of this compound is activated and then reacted with an amine-functionalized BCL-XL ligand to form the final PROTAC molecule.

The resulting PROTAC, DT2216, has demonstrated potent and selective degradation of the anti-apoptotic protein BCL-XL, leading to apoptosis in cancer cells.

Experimental Protocols

The evaluation of PROTACs derived from this compound involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

VHL Binding Assay

To confirm the engagement of the VHL ligand portion of the PROTAC with its target, a VHL binding assay is essential. A common method is a fluorescence polarization (FP) competition assay.

Principle: A fluorescently labeled VHL ligand (probe) will have a high polarization value when bound to the VHL protein complex. Unlabeled ligands, such as the PROTAC being tested, will compete for binding, displacing the fluorescent probe and causing a decrease in the polarization signal.

Protocol Outline:

  • Reagents: Purified VHL-ElonginB-ElonginC (VCB) complex, a fluorescently labeled VHL probe (e.g., FAM-HIF-1α peptide), and the test PROTAC.

  • Procedure:

    • Incubate a fixed concentration of the VCB complex and the fluorescent probe.

    • Add serial dilutions of the test PROTAC.

    • Measure fluorescence polarization after incubation.

  • Data Analysis: Determine the IC50 value, which is the concentration of the PROTAC that causes a 50% reduction in the polarization signal.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.[3][4][5]

Methods:

  • Surface Plasmon Resonance (SPR): Immobilize the POI or the E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

  • Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the sensor tip upon binding.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.

  • Proximity-Based Assays (FRET, AlphaLISA): These assays use energy transfer between a donor and an acceptor molecule conjugated to the POI and E3 ligase, respectively. A signal is generated only when the two proteins are brought into close proximity by the PROTAC.

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of the target protein in cells.[6][7]

Protocol Outline:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be determined.

Cell Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are performed.[8]

Methods:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a range of PROTAC concentrations.

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Reagent Addition and Signal Detection: Add the appropriate reagent (MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 or EC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data for PROTACs that are synthesized using VHL ligands structurally related to this compound.

PROTACTarget ProteinCell LineAssayValueReference
ARV-771BET proteins22Rv1DC50< 5 nM[9]

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC This compound -based PROTAC POI Protein of Interest (e.g., BCL-XL) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeting PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis This compound + Target Ligand -> PROTAC VHL_Binding VHL Binding Assay (e.g., FP) Synthesis->VHL_Binding Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC) Synthesis->Ternary_Complex Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50/EC50 Viability_Assay->IC50

Caption: General experimental workflow for PROTAC evaluation.

References

The Technical Core of BCL-XL Degradation: A Guide to (S,R,S)-AHPC-Me-C5-COOH-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of targeted protein degradation, focusing on the utilization of the (S,R,S)-AHPC-Me-C5-COOH moiety in the development of Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). We will explore the mechanism, quantitative efficacy, and experimental methodologies associated with a key BCL-XL degrader, DT2216, which incorporates this specific E3 ligase-recruiting element.

Introduction to this compound in BCL-XL Degradation

This compound is a crucial chemical entity in the field of targeted protein degradation. It serves as a conjugate, incorporating a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase with a linker terminating in a carboxylic acid group. This structure is instrumental in the synthesis of heterobifunctional PROTACs. One of the most prominent examples of its application is in the creation of DT2216, a selective BCL-XL degrader.[1]

PROTACs like DT2216 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a molecular bridge, bringing the target protein (BCL-XL) into close proximity with an E3 ubiquitin ligase (VHL in this case). This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it leads to the physical elimination of the target protein from the cell.

Mechanism of Action: A Signaling Pathway Perspective

The degradation of BCL-XL by a PROTAC synthesized with this compound, such as DT2216, follows a well-defined signaling cascade. The PROTAC molecule initiates the formation of a ternary complex, which is the cornerstone of its activity.

BCL_XL_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound -based PROTAC (e.g., DT2216) Ternary_Complex BCL-XL :: PROTAC :: VHL Ternary Complex PROTAC->Ternary_Complex Binds to BCL-XL and VHL BCL_XL BCL-XL Protein BCL_XL->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination BCL-XL Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeted for Degradation Degraded_BCL_XL Degraded BCL-XL (Amino Acids) Proteasome->Degraded_BCL_XL Protein Hydrolysis

Figure 1: Signaling pathway of BCL-XL degradation by a VHL-recruiting PROTAC.

Quantitative Data Presentation

The efficacy of BCL-XL degradation by PROTACs utilizing the this compound scaffold, exemplified by DT2216, has been quantified across various cancer cell lines. The key metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Additionally, the impact on cell viability is assessed by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Table 1: BCL-XL Degradation Efficiency of DT2216

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia~25>95%[2]
RS4;11B-cell Acute Lymphoblastic Leukemia~50>90%[3]
H146Small Cell Lung Cancer~10>95%[2]

Table 2: Cell Viability Effects of DT2216

Cell LineCancer TypeEC50/IC50 (nM)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia52[1]
RS4;11B-cell Acute Lymphoblastic Leukemia~100[3]
H146Small Cell Lung Cancer~20[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the core experimental protocols for assessing BCL-XL degradation and its cellular consequences.

BCL-XL Degradation Assay (Western Blotting)

This protocol is designed to quantify the levels of BCL-XL protein in cells following treatment with a PROTAC.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and PROTAC Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Blocking 4. Membrane Blocking SDS_PAGE->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-BCL-XL) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescence Detection Secondary_Ab->Detection Analysis 8. Densitometry Analysis Detection->Analysis

Figure 2: Experimental workflow for Western Blot analysis of BCL-XL degradation.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MOLT-4, RS4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL-XL PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Membrane Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the intensity of the BCL-XL and loading control bands using image analysis software (e.g., ImageJ). Normalize the BCL-XL signal to the loading control to determine the relative protein levels.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.

Cell_Viability_Workflow Cell_Seeding 1. Seed Cells in 96-well Plates PROTAC_Treatment 2. Treat with Serial Dilutions of PROTAC Cell_Seeding->PROTAC_Treatment Incubation 3. Incubate for 72 hours PROTAC_Treatment->Incubation MTS_Addition 4. Add MTS Reagent Incubation->MTS_Addition Colorimetric_Reading 5. Incubate and Measure Absorbance at 490 nm MTS_Addition->Colorimetric_Reading Data_Analysis 6. Calculate IC50/EC50 Values Colorimetric_Reading->Data_Analysis

Figure 3: Experimental workflow for the MTS cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the BCL-XL PROTAC. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Colorimetric Reading: Incubate the plates for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the logarithm of the PROTAC concentration. Calculate the IC50 or EC50 value using non-linear regression analysis.

Ternary Complex Formation Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the BCL-XL-PROTAC-VHL ternary complex in a cell-free system.

Methodology:

  • Reagent Preparation: Prepare solutions of purified, tagged BCL-XL protein (e.g., His-tagged), tagged VHL-ElonginB-ElonginC (VCB) complex (e.g., GST-tagged), and the PROTAC at various concentrations.

  • Assay Plate Setup: In a 384-well plate, add the BCL-XL protein, VCB complex, and the PROTAC.

  • Incubation: Incubate the mixture to allow for the formation of the ternary complex.

  • Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-His coated) and donor beads (e.g., anti-GST coated).

  • Signal Detection: Incubate the plate in the dark. In the presence of a ternary complex, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation at 680 nm. Read the signal at 615 nm using an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Conclusion

The this compound chemical entity is a cornerstone in the rational design of potent and selective BCL-XL degraders. Through its ability to recruit the VHL E3 ligase, it enables the development of PROTACs like DT2216 that effectively induce the proteasomal degradation of BCL-XL, leading to apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of targeted protein degradation for therapeutic benefit.

References

Methodological & Application

Synthesis of PROTACs Using (S,R,S)-AHPC-Me-C5-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C5-COOH. This reagent is a valuable tool for the targeted degradation of specific proteins of interest (POIs) and has been implicated in the synthesis of developmental PROTACs such as DT2216.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is an E3 ligase ligand-linker conjugate that incorporates a high-affinity ligand for the VHL E3 ligase. The terminal carboxylic acid provides a convenient attachment point for coupling to a POI ligand, making it a versatile building block for PROTAC synthesis.

Signaling Pathway of PROTACs

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-Me-C5-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the general experimental workflow for the synthesis, purification, and characterization of a PROTAC using this compound and a generic POI ligand containing a primary or secondary amine.

Experimental Workflow

The overall process for developing a novel PROTAC is outlined in the diagram below.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Amide_Coupling Amide Coupling Reaction (this compound + POI-Amine) Purification Purification (e.g., Preparative HPLC) Amide_Coupling->Purification Characterization Structural Confirmation (LC-MS, HRMS, NMR) Purification->Characterization In_vitro_assays In vitro Assays (Binding, Degradation) Characterization->In_vitro_assays Cellular_assays Cellular Assays (Western Blot, Viability) In_vitro_assays->Cellular_assays In_vivo_studies In vivo Studies (PK/PD, Efficacy) Cellular_assays->In_vivo_studies

Caption: General workflow for PROTAC synthesis and evaluation.

Materials and Reagents
  • This compound

  • POI ligand with a free amine group

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC grade acetonitrile, water, TFA)

  • Reagents for characterization (e.g., deuterated solvents for NMR)

Protocol 1: Amide Coupling for PROTAC Synthesis
  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Activation: To the solution, add the amide coupling reagent, such as HATU (1.1 equivalents), followed by an organic base like DIPEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

  • Work-up: Once the reaction is complete, quench by adding a small amount of water. The crude product can be precipitated by adding the reaction mixture to a larger volume of water or directly purified.

  • Purification: Purify the crude PROTAC using reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate the relevant cell line and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use a suitable secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle-treated control.

Data Presentation

The following tables present representative data for a PROTAC synthesized from a closely related VHL ligand, demonstrating the type of quantitative information that should be generated. The data is for the BET degrader ARV-771, which is synthesized from (S,R,S)-AHPC-Me.[1][2]

Table 1: In Vitro Activity of ARV-771

ParameterCell LineValueReference
DC50 (BET Degradation) CRPC cells< 1 nM[1][2]
IC50 (c-MYC Reduction) 22Rv1< 1 nM[3]
BRD2-BD2 Kd Cell-free4.7 nM[4]
BRD3-BD2 Kd Cell-free7.6 nM[4]
BRD4-BD2 Kd Cell-free7.6 nM[4]
BRD3-BD1 Kd Cell-free8.3 nM[4]
BRD4-BD1 Kd Cell-free9.6 nM[4]

Table 2: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model

Treatment GroupDoseChange in BRD4 LevelsChange in c-MYC LevelsTumor Growth InhibitionReference
ARV-771 10 mg/kg↓ 37%↓ 76%Significant[5]
ARV-771 30 mg/kg--Tumor Regression[5]

Conclusion

This compound is a versatile and effective building block for the synthesis of VHL-based PROTACs. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of novel PROTACs using this reagent can lead to the development of potent and selective therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Cell-Based Assays of AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AHPC-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

PROTACs utilizing (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) derivatives recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly used E3 ligases in PROTAC development.[2] The efficacy of these AHPC-based PROTACs is evaluated through a series of cell-based assays designed to quantify target degradation, confirm the mechanism of action, and assess downstream cellular consequences.

This document provides detailed protocols for key cell-based assays to characterize AHPC-based PROTACs, presents quantitative data for representative molecules, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Degradation Efficiency of AHPC-Based PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating PROTAC concentrations.[2][3]

PROTAC NameTarget Protein(s)E3 Ligase RecruitedCell Line(s)DC50DmaxReference(s)
ARV-771 BRD2/3/4VHL22Rv1 (Prostate Cancer)< 5 nM>90%[4][5][6]
VCaP (Prostate Cancer)~1 nM>90%[4]
MZ1 BRD4 (preferential)VHLH661 (Lung Cancer)8 nMComplete at 100 nM[7]
H838 (Lung Cancer)23 nMComplete at 100 nM[7]
HeLa (Cervical Cancer)< 100 nMNot Specified[8]
ARV-110 Androgen Receptor (AR)VHLVCaP (Prostate Cancer)< 1 nM~98%[9][10][11]
LNCaP (Prostate Cancer)< 1 nMNot Specified[10]
HaloPROTAC3 HaloTag Fusion ProteinVHLHEK29319 ± 1 nM90 ± 1%[12]
AHPC(Me)-C6-NH2 FBXO22VHLJurkat77 nM99%[13]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in the evaluation of AHPC-based PROTACs.

PROTAC_MoA cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PROTAC AHPC-based PROTAC POI Target Protein (e.g., BRD4, AR) PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_Complex->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_outside AHPC-based PROTAC PROTAC_outside->PROTAC Cellular Uptake

PROTAC Mechanism of Action (MoA)

Western_Blot_Workflow Start 1. Cell Seeding & PROTAC Treatment Lysis 2. Cell Lysis Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Western Blot Experimental Workflow

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (at Super-Enhancers/Promoters) Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-Myc, BCL2) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC AHPC-based BRD4 PROTAC PROTAC->BRD4 targets for

BRD4 Signaling and PROTAC Intervention

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm binds HSP Heat Shock Proteins (HSP) AR_cytoplasm->HSP bound by AR_Androgen AR-Androgen Complex AR_cytoplasm->AR_Androgen Degradation AR Degradation AR_cytoplasm->Degradation AR_nucleus AR Dimer AR_Androgen->AR_nucleus Dimerization & Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription Target_Genes Target Genes (e.g., PSA, TMPRSS2) Transcription->Target_Genes Cell_Growth Prostate Cancer Cell Growth & Survival Target_Genes->Cell_Growth PROTAC AHPC-based AR PROTAC PROTAC->AR_cytoplasm targets for

Androgen Receptor Signaling and PROTAC Intervention

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with an AHPC-based PROTAC and quantifying the degradation of the target protein via Western Blot.[1]

Materials:

  • Appropriate cell line expressing the protein of interest (e.g., VCaP for Androgen Receptor, HeLa for BRD4).

  • AHPC-based PROTAC stock solution (in DMSO).

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and reagents.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[14]

    • Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10 µM.

    • Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[14]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[14]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[14]

    • Boil the samples at 95°C for 5-10 minutes.[14]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.[1][14]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times for 5-10 minutes each with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[1]

    • Capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[14]

    • Normalize the target protein band intensity to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Protocol 2: HiBiT-Based Lytic Assay for Degradation Kinetics

This protocol uses CRISPR/Cas9-engineered cell lines where the target protein is endogenously tagged with a small HiBiT peptide. Degradation is quantified by the loss of luminescent signal upon addition of a lytic detection reagent containing the complementary LgBiT subunit.[15]

Materials:

  • CRISPR-edited cell line with HiBiT knocked into the endogenous locus of the target protein.

  • White, opaque 96-well or 384-well assay plates.

  • AHPC-based PROTAC stock solution.

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and count the HiBiT-tagged cells.

    • Resuspend cells in culture medium to a final concentration of 1-2 x 105 cells/mL.

    • Plate 100 µL of cells into each well of a white, 96-well plate.

    • Incubate plates at 37°C, 5% CO₂ overnight.[15]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium at 2x the final desired concentration.

    • Add 100 µL of the 2x PROTAC solutions to the cells (for a 1:1 dilution) and incubate for the desired length of time (e.g., endpoint or time-course from 0 to 24 hours).[16]

  • Lysis and Luminescence Detection:

    • Equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[16]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the luminescence readings to the vehicle (DMSO) control.

    • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.[3]

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in living cells. The target protein is fused to NanoLuc® luciferase (donor), and the E3 ligase (VHL) is fused to HaloTag® (acceptor), which is labeled with a fluorescent ligand.[17][18]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for NanoLuc-POI fusion.

  • Expression vector for HaloTag-VHL fusion.

  • FuGENE® HD Transfection Reagent.

  • HaloTag® NanoBRET™ 618 Ligand.

  • White, 96-well assay plates.

  • AHPC-based PROTAC stock solution.

  • NanoBRET™ Nano-Glo® Detection System.

  • Plate reader capable of measuring filtered luminescence (e.g., 460nm and >610nm).

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc-POI and HaloTag-VHL plasmids using a suitable transfection reagent. A 1:10 ratio of donor to acceptor plasmid is often a good starting point.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Ligand Labeling and PROTAC Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C.

    • Prepare serial dilutions of the PROTAC in fresh medium.

    • Add the PROTAC solutions to the labeled cells and incubate for the desired time (e.g., 4 hours).

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., >610nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the ratios to the vehicle control.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to visualize ternary complex formation.

Protocol 4: Live-Cell Target Ubiquitination Assay

This assay quantifies the ubiquitination of the target protein following PROTAC treatment. It utilizes a NanoBRET™ format where the target protein is fused to NanoLuc® and ubiquitin is fused to HaloTag®, which is labeled with a fluorescent ligand.[17]

Materials:

  • Similar materials as for the NanoBRET™ Ternary Complex Assay, but with an expression vector for HaloTag-Ubiquitin instead of HaloTag-VHL.[17]

Methodology:

  • Cell Transfection:

    • Co-transfect cells with plasmids for NanoLuc-POI and HaloTag-Ubiquitin.[17]

    • Plate and incubate as described for the ternary complex assay.

  • Ligand Labeling and PROTAC Treatment:

    • Label the cells with HaloTag® NanoBRET™ 618 Ligand.

    • Treat the cells with a serial dilution of the AHPC-based PROTAC for a specified time course (e.g., 0.5 to 4 hours).

  • Signal Detection and Analysis:

    • Add the NanoBRET™ detection reagent and measure donor and acceptor luminescence.

    • Calculate the NanoBRET™ ratio. An increase in the ratio over time or with increasing PROTAC concentration indicates ubiquitination of the target protein.[17]

    • Plot the data to visualize the kinetics and dose-response of target ubiquitination.

Protocol 5: Cell Viability/Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which can be affected by the degradation of an essential protein.[4]

Materials:

  • Cancer cell line of interest.

  • Opaque-walled 96-well plates.

  • AHPC-based PROTAC stock solution.

  • MTS reagent solution (containing PES).[4]

  • 96-well plate reader (absorbance at 490 nm).

Methodology:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[19]

    • Incubate overnight at 37°C, 5% CO₂.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add the PROTAC solutions to the wells. Include a vehicle control.

    • Incubate the plate for the chosen duration (e.g., 48 or 72 hours).[19]

  • MTS Incubation and Measurement:

    • Add 20 µL of MTS solution to each well.[4]

    • Incubate for 1 to 4 hours at 37°C.[4]

    • Record the absorbance at 490 nm using a plate reader.[20]

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results against the logarithm of the PROTAC concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

References

Measuring Ternary Complex Formation with (S,R,S)-AHPC-Me-C5-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C5-COOH is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C5 carboxylic acid linker. This chemical entity is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins. A prime example of a PROTAC utilizing this VHL ligand is DT2216, a potent and selective degrader of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3]

The mechanism of action of PROTACs hinges on their ability to induce the formation of a transient ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. Consequently, the accurate measurement and characterization of this ternary complex formation are paramount for the development and optimization of effective PROTAC degraders.

These application notes provide detailed protocols for quantifying the formation of the ternary complex mediated by PROTACs synthesized from this compound, with a focus on biochemical (AlphaLISA) and cell-based (NanoBRET) assays. Additionally, principles of orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are discussed.

Signaling Pathway and Experimental Workflow

The formation of the ternary complex is the critical initiating step in the PROTAC-mediated protein degradation pathway. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment Target_Protein Target Protein (e.g., BCL-XL) Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex Binding PROTAC PROTAC (e.g., DT2216) PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

The following diagram outlines a general experimental workflow for characterizing a PROTAC's ability to form a ternary complex.

Experimental_Workflow Ternary Complex Characterization Workflow Start Start: PROTAC Synthesis with this compound Biochemical_Assay Biochemical Assays (e.g., AlphaLISA, SPR, ITC) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., NanoBRET) Start->Cell_Based_Assay Data_Analysis Data Analysis: Affinity, Kinetics, Cooperativity Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Confirmation of Ternary Complex Formation Data_Analysis->Conclusion

Caption: Experimental workflow for ternary complex analysis.

Data Presentation

The following tables summarize representative quantitative data for the formation of a ternary complex involving a PROTAC derived from this compound (DT2216), the target protein BCL-XL, and the VHL E3 ligase complex.

Table 1: In Vitro Ternary Complex Formation Data (AlphaLISA)

PROTACTarget ProteinE3 Ligase ComplexAssay FormatResultReference
DT2216BCL-XLVHL-ElonginB-ElonginC (VCB)AlphaLISAForms a stable ternary complex[4][5]
DT2216BCL-2VHL-ElonginB-ElonginC (VCB)AlphaLISAForms a stable ternary complex[4][5]

Note: AlphaLISA data is typically represented as a bell-shaped curve, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect," where binary complexes predominate.

Table 2: Cell-Based Ternary Complex Formation Data (NanoBRET)

PROTACTarget Protein (Donor)E3 Ligase (Acceptor)Cell LineResultReference
DT2216HiBiT-BCL-XLHaloTag-VHL293TInduces ternary complex formation[4][5]
DT2216HiBiT-BCL-2HaloTag-VHL293TDoes not induce ternary complex formation[4][5]

Note: NanoBRET data is presented as a BRET ratio, which increases with the formation of the ternary complex.

Table 3: Binary and Ternary Complex Binding Affinities (Example Data from SPR)

InteractionAnalyteLigandKD (nM)Cooperativity (α)
BinaryPROTACTarget Protein1-100-
BinaryPROTACVHL Complex10-500-
TernaryTarget-PROTACVHL ComplexVaries>1 (Positive)

Note: Cooperativity (α) is a measure of the influence of one binding event on the other. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other, which is a desirable characteristic for potent degraders.[6][7]

Experimental Protocols

Protocol 1: In Vitro Ternary Complex Formation using AlphaLISA

This protocol describes a method to measure the formation of a ternary complex between a His-tagged target protein, a PROTAC, and a biotinylated VHL complex.

Materials:

  • His-tagged target protein (e.g., BCL-XL)

  • Biotinylated VHL-ElonginB-ElonginC (VCB) complex

  • PROTAC synthesized from this compound (e.g., DT2216)

  • AlphaLISA Nickel Chelate Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA buffer (e.g., PBS, 0.1% BSA)

  • 384-well white microplates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the PROTAC in AlphaLISA buffer. The concentration range should be wide enough to observe the characteristic bell-shaped curve (e.g., 1 pM to 100 µM).

    • Prepare solutions of the His-tagged target protein and biotinylated VCB complex in AlphaLISA buffer at 2x the final desired concentration. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Assay Assembly:

    • Add 5 µL of the PROTAC serial dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2x His-tagged target protein solution to each well.

    • Add 5 µL of the 2x biotinylated VCB complex solution to each well.

    • Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.

  • Detection:

    • Prepare a 2x mixture of AlphaLISA Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer according to the manufacturer's instructions.

    • Add 15 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the log of the PROTAC concentration. The resulting data should form a bell-shaped curve, indicating the formation and subsequent disruption (hook effect) of the ternary complex.

Protocol 2: Cell-Based Ternary Complex Formation using NanoBRET

This protocol describes a method to measure ternary complex formation in living cells.[8][9][10]

Materials:

  • HEK293 cells

  • Expression vector for the target protein fused to a NanoLuc donor (e.g., HiBiT-BCL-XL).[4][5]

  • Expression vector for VHL fused to a HaloTag acceptor (HaloTag-VHL).[4][5]

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Live Cell Substrate

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc-tagged target protein and HaloTag-VHL expression vectors using a suitable transfection reagent. Plate the transfected cells in a white 96-well plate.

    • Incubate for 20-24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in Opti-MEM.

    • Add the PROTAC dilutions to the cells.

  • Labeling and Detection:

    • Add the HaloTag NanoBRET 618 Ligand to all wells at the final recommended concentration.

    • Add the Nano-Glo Live Cell Substrate to all wells.

    • Incubate the plate at 37°C for a time determined by kinetic experiments (e.g., 1-2 hours).

  • Data Acquisition:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET ratio against the log of the PROTAC concentration to determine the potency of ternary complex formation.

Orthogonal Biophysical Methods

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the formation and dissociation of the ternary complex.[6][7][11] A common experimental setup involves immobilizing the VHL complex on the sensor chip and then injecting a pre-incubated mixture of the target protein and the PROTAC. This allows for the determination of association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC is a label-free in-solution technique that measures the heat changes associated with binding events.[12] It can be used to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of binary and ternary complex formation, providing a deeper understanding of the driving forces behind the interactions.

Conclusion

The ability to accurately measure the formation of the target protein-PROTAC-E3 ligase ternary complex is fundamental to the successful development of PROTAC-based therapeutics. The protocols outlined in these application notes for AlphaLISA and NanoBRET provide robust and reliable methods for characterizing the activity of PROTACs derived from this compound both in vitro and in a cellular context. The use of orthogonal biophysical techniques such as SPR and ITC can further enhance the understanding of the molecular interactions governing ternary complex formation, ultimately guiding the rational design of more potent and selective protein degraders.

References

Application Notes and Protocols for CRISPR Screening with (S,R,S)-AHPC-Me-C5-COOH-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-Me-C5-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase, a crucial component in the development of VHL-based PROTACs. Its terminal carboxyl group facilitates the straightforward conjugation to a linker and target-binding ligand, making it a versatile building block for creating a library of protein degraders.[1]

Genome-wide CRISPR-Cas9 screens have become a powerful tool for systematically identifying genes that modulate cellular responses to therapeutic agents. When combined with PROTAC technology, CRISPR screens can elucidate mechanisms of action, identify biomarkers for sensitivity or resistance, and discover novel combination therapies. This document provides detailed application notes and protocols for utilizing a VHL-based PROTAC, synthesized from this compound, in a CRISPR screen to identify genes whose knockout confers resistance to the degradation of a target protein, such as a Bromodomain and Extra-Terminal (BET) protein.

Signaling Pathways

VHL E3 Ubiquitin Ligase Complex and PROTAC-Mediated Degradation

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[2][3] This complex is essential for cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and proteasomal degradation under normoxic conditions.[2][3][4] VHL-recruiting PROTACs co-opt this machinery to degrade a target protein of interest.

VHL_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC This compound -based PROTAC Target Target Protein (e.g., BET protein) PROTAC->Target Binds to Target VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, Rbx1) PROTAC->VHL_complex Recruits E3 Ligase Ternary_complex Ternary Complex (Target-PROTAC-VHL) Ubiquitination Ubiquitination of Target Ternary_complex->Ubiquitination E2-mediated Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

VHL-based PROTAC mechanism of action.

Downstream Effects of BET Protein Degradation

As an example, when the target protein is a member of the BET family (e.g., BRD4), its degradation leads to the downregulation of key oncogenes, most notably c-MYC.[5][6] This suppression of c-MYC and other downstream effectors results in cell cycle arrest and apoptosis in cancer cells.

BET_Degradation_Downstream BET_PROTAC BET PROTAC (e.g., ARV-771) BET_Degradation BET Protein Degradation BET_PROTAC->BET_Degradation cMYC_Suppression c-MYC Suppression BET_Degradation->cMYC_Suppression Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Suppression->Apoptosis

Downstream consequences of BET protein degradation.

Data Presentation

Table 1: Representative Quantitative Data from CRISPR Screens for PROTAC Resistance

This table summarizes typical data obtained from a genome-wide CRISPR screen to identify genes whose knockout confers resistance to a VHL-based PROTAC. Data is often presented as the log2 fold change (LFC) of single-guide RNA (sgRNA) abundance in the PROTAC-treated versus control populations, with a corresponding statistical value.

Gene SymbolDescriptionLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
VHL von Hippel-Lindau tumor suppressor5.81.2e-82.5e-7
CUL2 Cullin 24.53.4e-75.1e-6
RBX1 Ring-Box 14.28.9e-71.2e-5
ELOB Elongin B3.91.5e-62.0e-5
ELOC Elongin C3.72.1e-62.6e-5
Gene XExample Resistance Gene3.15.6e-66.3e-5
Gene YExample Resistance Gene2.89.8e-61.1e-4

Note: The data presented in this table is representative and will vary depending on the specific PROTAC, cell line, and screening conditions.

Table 2: Performance of a Representative VHL-based BET PROTAC (ARV-771)

This table provides examples of the in vitro performance of ARV-771, a VHL-based pan-BET degrader.

Cell LineCancer TypeDC50 (nM) for BRD4 DegradationIC50 (nM) for c-MYC Depletion
22Rv1Castration-Resistant Prostate Cancer<1<1
VCaPCastration-Resistant Prostate Cancer<1<1
LNCaP95Castration-Resistant Prostate Cancer<1<1

Data sourced from studies on ARV-771, a PROTAC utilizing a VHL ligand.[5]

Experimental Protocols

CRISPR Screen Workflow to Identify PROTAC Resistance Genes

The following protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to a VHL-based PROTAC.

CRISPR_Screen_Workflow Start Start Step1 1. Cell Line Preparation: - Select a PROTAC-sensitive cell line. - Generate a stable Cas9-expressing cell line. Start->Step1 Step2 2. Lentiviral sgRNA Library Production: - Amplify and package a genome-wide sgRNA library (e.g., GeCKO v2, Brunello) into lentiviral particles. Step1->Step2 Step3 3. Cell Transduction: - Transduce Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3). Step2->Step3 Step4 4. Antibiotic Selection: - Select for successfully transduced cells using puromycin (B1679871). Step3->Step4 Step5 5. PROTAC Treatment: - Split the cell population into a control (vehicle) and a PROTAC-treated group. - Treat with the PROTAC at a concentration that causes significant cell killing (e.g., IC80). Step4->Step5 Step6 6. Cell Culture and Enrichment: - Culture cells for 14-21 days to allow for the enrichment of resistant clones. Step5->Step6 Step7 7. Genomic DNA Extraction and Sequencing: - Extract genomic DNA from both populations. - Amplify the sgRNA cassettes by PCR. - Perform next-generation sequencing (NGS). Step6->Step7 Step8 8. Data Analysis: - Use bioinformatics tools (e.g., MAGeCK) to identify enriched sgRNAs in the PROTAC-treated group. Step7->Step8 End End: Identification of Resistance Genes Step8->End

Workflow for a PROTAC resistance CRISPR screen.

Detailed Methodologies

1. Cell Line and sgRNA Library Preparation

  • Cell Line Selection: Choose a cell line that is sensitive to the VHL-based PROTAC of interest. This should be determined through initial dose-response experiments.

  • Stable Cas9 Expression:

    • Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin at 5-10 µg/mL, determined by a kill curve).

    • Validate Cas9 expression and activity using a functional assay (e.g., targeting a surface protein followed by FACS analysis).

  • sgRNA Library: Utilize a genome-wide sgRNA library such as GeCKO v2 or Brunello. These libraries contain multiple sgRNAs targeting each gene in the genome.

2. Lentiviral Production and Transduction

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

    • Harvest the viral supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal volume for transduction.

  • Transduction of Cas9-expressing Cells:

    • Plate the Cas9-expressing cells at an appropriate density.

    • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive only one sgRNA.

    • Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA in the library).

3. CRISPR Screen Execution

  • Antibiotic Selection: 24-48 hours post-transduction, select for transduced cells using puromycin (concentration determined by a kill curve, typically 1-10 µg/mL).

  • Baseline Cell Population (T0): After selection, harvest a portion of the cells to serve as the baseline for sgRNA representation.

  • PROTAC Treatment:

    • Split the remaining cells into a control group (treated with vehicle, e.g., DMSO) and a PROTAC-treated group.

    • Treat the cells with the VHL-based PROTAC at a pre-determined concentration (e.g., IC80) that provides strong selective pressure.

  • Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Re-apply the PROTAC with each passage.

4. Data Analysis

  • Genomic DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from the T0, control, and PROTAC-treated cell populations.

    • Amplify the sgRNA-containing regions from the genomic DNA using PCR.

    • Perform high-throughput sequencing of the PCR amplicons.

  • Hit Identification:

    • Use bioinformatics software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[7][8][9]

    • MAGeCK will compare the sgRNA counts between the PROTAC-treated and control samples to identify sgRNAs that are significantly enriched or depleted.

    • Genes with multiple significantly enriched sgRNAs are considered high-confidence hits for conferring resistance.

  • Pathway Analysis: Perform pathway enrichment analysis (e.g., using KEGG or Gene Ontology) on the identified resistance genes to uncover the biological pathways involved in PROTAC resistance.

Conclusion

The combination of CRISPR screening with PROTACs derived from this compound provides a powerful platform for understanding the mechanisms of targeted protein degradation and anticipating potential resistance pathways. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design and execute these complex experiments, ultimately accelerating the development of more effective and robust protein degrader therapeutics.

References

In Vivo Applications of (S,R,S)-AHPC-Me-C5-COOH Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of PROTACs (Proteolysis Targeting Chimeras) that incorporate the (S,R,S)-AHPC-Me-C5-COOH linker or structurally similar moieties for recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary focus of these notes is the well-characterized BCL-XL-targeting PROTAC, DT2216, which serves as an exemplary model for this class of degraders.

Introduction to this compound Based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound is a linker-E3 ligase ligand conjugate that specifically recruits the VHL E3 ligase. This component is crucial for the synthesis of PROTACs designed to degrade proteins of interest in various diseases, including cancer.

One of the most prominent examples of a PROTAC utilizing a VHL ligand is DT2216, a selective B-cell lymphoma-extra large (BCL-XL) degrader.[2][3] BCL-XL is a key anti-apoptotic protein often overexpressed in cancer cells, making it a valuable therapeutic target. However, direct inhibition of BCL-XL can lead to on-target toxicity, specifically dose-limiting thrombocytopenia (a reduction in platelets), as platelets rely on BCL-XL for their survival.[4][5] DT2216 was developed to overcome this limitation by selectively degrading BCL-XL in cancer cells while sparing platelets, which have low expression of the VHL E3 ligase.[2][4] In vivo studies have demonstrated that DT2216 exhibits potent antitumor activity without causing significant thrombocytopenia.[2][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and dosing of DT2216 in various preclinical cancer models.

Table 1: In Vivo Efficacy of DT2216 in Xenograft Models

Cancer TypeAnimal ModelCell Line/PDXTreatment RegimenKey OutcomesReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)NCG miceMOLT-4 Xenograft15 mg/kg, i.p., weeklySignificant tumor growth suppression.[2][7]
Post-MPN Acute Myeloid Leukemia (AML)NCG miceSET2 Xenograft15 mg/kg, i.p., every 4 daysReduced tumor burden and >60% BCL-XL degradation in leukemic cells.[4]
T-cell Lymphoma (TCL)Immunodeficient miceMyLa Xenograft10 mg/kg, i.p., every 4 daysSignificant tumor growth inhibition and induced tumor regression.[1]
High-Grade Serous Ovarian CancerMouse modelsPreclinical modelsCombination with paclitaxelComplete tumor eradication reported in preclinical studies.[8]

Table 2: Comparative Efficacy of DT2216 and ABT263 (Navitoclax)

ParameterDT2216ABT263 (Navitoclax)Cell LineReference
EC50 (Cytotoxicity) 0.052 µM0.191 µMMOLT-4[2]
Effect on Platelet Viability Minimal effect at 3 µMHighly toxicHuman Platelets[2]
In Vivo Antitumor Effect (MyLa Xenograft) Significant tumor growth inhibition at 10 mg/kgNo significant effect at the same doseMyLa[1]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a VHL-based PROTAC like DT2216 in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., MOLT-4 for T-ALL, MyLa for TCL) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel).
  • Subcutaneously inject 1 x 106 to 10 x 106 cells into the flank of immunocompromised mice (e.g., NCG or NOD-SCID mice).

2. Animal Monitoring and Tumor Measurement:

  • Monitor the health of the animals daily.
  • Once tumors are palpable, measure tumor dimensions using calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width2) / 2.

3. PROTAC Formulation and Administration:

  • Formulate the PROTAC in a vehicle suitable for in vivo administration. A common vehicle for DT2216 is a solution of 5% DMSO, 40% PEG300, and 55% saline.
  • Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
  • Administer the PROTAC via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired dosing schedule (e.g., 15 mg/kg, weekly). The control group should receive the vehicle only.

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor growth and animal body weight throughout the study.
  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target protein degradation).
  • Collect blood samples for complete blood counts to assess hematological toxicity, particularly platelet counts.

Protocol 2: Western Blot Analysis of BCL-XL Degradation in Tumor Tissue

This protocol describes how to assess the degradation of the target protein (BCL-XL) in tumor tissue from treated animals.

1. Sample Preparation:

  • Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
  • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Normalize the BCL-XL signal to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of DT2216 and a typical in vivo experimental workflow, generated using the DOT language for Graphviz.

In_Vivo_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment PROTAC Administration (e.g., i.p. injection) randomization->treatment monitoring Continued Monitoring: Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Euthanasia & Sample Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, Western Blot, Blood Counts endpoint->analysis conclusion Conclusion: Efficacy & Safety Assessment analysis->conclusion

References

Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-Me-C5-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of (S,R,S)-AHPC-Me-C5-COOH conjugates. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] Accurate characterization of these conjugates is critical for ensuring the quality, efficacy, and safety of the resulting PROTAC drug candidates.

The following sections detail the primary analytical techniques and biophysical assays used to verify the identity, purity, and binding affinity of this compound and its subsequent conjugates.

Physicochemical Properties

A summary of the key physicochemical properties of the parent this compound molecule is presented in Table 1.

PropertyValueReference
Molecular Formula C30H42N4O6SMedChemExpress
Molecular Weight 586.74 g/mol MedChemExpress
CAS Number 2229976-21-8MedChemExpress
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, DMFInferred

Table 1: Physicochemical Properties of this compound

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for assessing the purity and identity of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the conjugate and to separate it from any starting materials, intermediates, or byproducts.

Table 2: HPLC Purity Data for a Typical Batch of this compound Conjugate

ParameterResult
Retention Time (tR) 8.52 min
Purity (by UV @ 254 nm) >98%

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B (linear gradient)

    • 12-14 min: 90% B

    • 14-15 min: 90-10% B (linear gradient)

    • 15-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the conjugate in DMSO to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the synthesized conjugate.[6]

Table 3: LC-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]+ 587.28587.29
[M+Na]+ 609.26609.27

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A rapid gradient similar to the HPLC method, adjusted for the shorter column length.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dilute the sample from the HPLC preparation (1 mg/mL in DMSO) 1:100 in a mixture of Mobile Phase A and B (1:1).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Conjugate Sample Dissolve Dissolve in DMSO Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject Sample Dilute->Inject Column C18 Column Separation Inject->Column ESI Electrospray Ionization Column->ESI Detection Mass Detection (TOF) ESI->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: LC-MS workflow for conjugate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the this compound conjugate. Both 1H and 13C NMR should be performed.[6]

Table 4: Representative 1H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
Aromatic protons7.0 - 8.5m
Aliphatic protons (linker)1.2 - 2.5m
Methyl protons0.8 - 1.2m
Hydroxyl proton~4.5br s

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Concentration: 5-10 mg of the conjugate dissolved in 0.5-0.7 mL of solvent.

  • Experiments:

    • 1H NMR: Standard proton experiment.

    • 13C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • 2D NMR (optional but recommended for full assignment): COSY, HSQC, HMBC.

  • Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra.

Biophysical Assays for VHL Binding

To ensure that the this compound conjugate is active and can bind to its target E3 ligase, biophysical assays are performed. These assays are crucial for confirming the biological activity of the VHL ligand portion of the molecule.[7][8][9]

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to determine the binding affinity (Kd) of the conjugate to the VHL protein complex.[7][10][11][12][13]

Table 5: Fluorescence Polarization Data for VHL Binding

CompoundKd (nM)
This compound 50
Reference VHL Ligand 25

Experimental Protocol: Fluorescence Polarization Assay

  • Reagents:

    • Recombinant VHL/ElonginB/ElonginC (VBC) protein complex.

    • A fluorescently labeled VHL ligand (tracer).

    • This compound conjugate.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • Prepare a serial dilution of the this compound conjugate.

    • In a microplate, add a fixed concentration of the VBC protein complex and the fluorescent tracer.

    • Add the serially diluted conjugate to the wells.

    • Incubate at room temperature for 1 hour.

    • Measure the fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis: Plot the change in polarization against the logarithm of the conjugate concentration and fit the data to a suitable binding model to determine the Kd.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_readout Measurement & Analysis Reagents Prepare Reagents: VBC Protein, Tracer, Conjugate Dilutions Add_VBC Add VBC Protein and Fluorescent Tracer to Wells Reagents->Add_VBC Add_Conjugate Add Serial Dilutions of Conjugate Add_VBC->Add_Conjugate Incubate Incubate at RT for 1 hr Add_Conjugate->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze Plot Data and Determine Kd Read_FP->Analyze

Caption: Fluorescence Polarization assay workflow.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of the conjugate to the VHL protein, including association (kon) and dissociation (koff) rates.[9][14][15][16][17][18]

Table 6: SPR Kinetic Data for VHL Binding

Compoundkon (M-1s-1)koff (s-1)KD (nM)
This compound 1.5 x 1057.5 x 10-350

Experimental Protocol: Surface Plasmon Resonance

  • Instrumentation: An SPR instrument (e.g., Biacore).

  • Sensor Chip: A sensor chip with a suitable surface for protein immobilization (e.g., CM5).

  • Immobilization: Immobilize the VBC protein complex onto the sensor chip surface via amine coupling.

  • Binding Analysis:

    • Prepare a series of concentrations of the this compound conjugate in running buffer.

    • Inject the conjugate solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • After the injection, flow running buffer over the chip to measure dissociation.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between the conjugate and the VHL protein.[8][9][19][20][21]

Table 7: ITC Thermodynamic Data for VHL Binding

CompoundΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)KD (nM)
This compound -8.5-1.5-10.050

Experimental Protocol: Isothermal Titration Calorimetry

  • Instrumentation: An ITC instrument.

  • Sample Preparation:

    • Prepare a solution of the VBC protein complex in the sample cell.

    • Prepare a solution of the this compound conjugate in the injection syringe at a concentration 10-20 times that of the protein.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration:

    • Perform a series of small injections of the conjugate solution into the protein solution.

    • Measure the heat evolved or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

PROTAC Formation and Characterization

Once the this compound conjugate has been thoroughly characterized, it can be used to synthesize a PROTAC by coupling it to a ligand for a protein of interest (POI). The resulting PROTAC will then undergo a similar, but more extensive, characterization workflow.

PROTAC_Formation_and_Characterization cluster_synthesis PROTAC Synthesis cluster_characterization PROTAC Characterization VHL_Ligand This compound Coupling Chemical Coupling VHL_Ligand->Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Coupling PROTAC PROTAC Molecule Coupling->PROTAC Analytical Analytical Characterization (HPLC, LC-MS, NMR) PROTAC->Analytical Biophysical Biophysical Assays (SPR, ITC for Ternary Complex) Analytical->Biophysical Cellular Cellular Assays (Degradation, Viability) Biophysical->Cellular

Caption: PROTAC formation and characterization workflow.

The characterization of the final PROTAC molecule will involve confirming its structure and purity using the analytical techniques described above. Additionally, biophysical assays will be employed to study the formation of the ternary complex (VBC-PROTAC-POI). Finally, cellular assays are required to demonstrate the PROTAC's ability to induce the degradation of the target protein.

By following these detailed protocols and application notes, researchers and drug development professionals can ensure the robust and reliable characterization of this compound conjugates and the PROTACs derived from them, ultimately contributing to the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-Me-C5-COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-AHPC-Me-C5-COOH and other von Hippel-Lindau (VHL)-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-based PROTACs often have poor aqueous solubility?

A1: PROTACs, including those synthesized using the this compound VHL ligand-linker, are large molecules with high molecular weights and significant lipophilicity.[1][2] This combination of properties places them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of a compound.[1][] Their complex structure, consisting of a ligand for the target protein, a ligand for the E3 ligase (in this case, the VHL-binding moiety derived from this compound), and a linker, contributes to a large, often greasy surface area, leading to low solubility in aqueous buffers.[1]

Q2: What are the experimental consequences of poor PROTAC solubility?

A2: Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data.[1] Common consequences include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]

  • Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1][4]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: How can I accurately measure the solubility of my PROTAC?

A3: The solubility of a PROTAC can be determined using several methods. The choice of method often depends on the stage of the drug discovery process.[][5]

  • Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form. It is a time-consuming but highly accurate method.

  • Kinetic Solubility: This is a higher-throughput method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates from an aqueous buffer.[6] Common analytical techniques to measure concentration in these assays include HPLC-UV, LC-MS, and UV-vis spectroscopy.[][6]

Q4: What is the general mechanism of action for a PROTAC utilizing the this compound linker?

A4: this compound is a precursor for synthesizing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] The resulting PROTAC acts as a bridge, bringing a specific protein of interest (POI) into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting DMSO stock solution in aqueous buffer (e.g., PBS or cell culture medium). The abrupt change in solvent polarity from a high concentration of DMSO to an aqueous environment causes the poorly soluble PROTAC to crash out of solution.[8]1. Optimize Solvent Concentration: Minimize the final DMSO concentration in the assay, ideally below 0.5%, and preferably below 0.1%.[8]2. Employ Co-solvents: Prepare a stock solution in 100% DMSO and then perform serial dilutions using a co-solvent like PEG300 before final dilution in the aqueous buffer.[8]3. Sonication and Gentle Heating: After dilution, use an ultrasonic bath and/or warm the solution to 37°C for a short period to aid dissolution.[8]
Low or inconsistent activity in cell-based assays. Poor solubility is limiting the intracellular concentration of the PROTAC. The compound may be precipitating in the cell culture medium.1. Visually inspect the culture medium for any signs of precipitation after adding the PROTAC. 2. Reduce Serum Concentration: If the experimental design allows, try reducing the percentage of fetal bovine serum (FBS) in the medium during the treatment period, as serum proteins can sometimes interact with and precipitate compounds.[8]3. Utilize Formulation Strategies: Consider preparing an amorphous solid dispersion (ASD) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubility and cellular uptake.[1][9]
Difficulty in preparing a concentrated stock solution. The PROTAC has very low solubility even in organic solvents like DMSO.1. Test Alternative Solvents: While DMSO is common, other organic solvents such as DMA (dimethylacetamide), NMP (N-methyl-2-pyrrolidone), or ethanol (B145695) may offer better solubility for certain compounds.2. Gentle Heating and Sonication: As with aqueous solutions, gentle heating and sonication can help dissolve the compound in the organic stock solvent.[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol provides a general method for assessing the kinetic solubility of a PROTAC.

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add a small volume of each DMSO dilution (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Include control wells containing only DMSO and PBS.

  • Seal the plate and shake for a predetermined period (e.g., 2 hours) at room temperature.

  • Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the control wells.[1]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD to enhance PROTAC solubility.

Materials:

Procedure:

  • Dissolve both the PROTAC and the polymer excipient (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of the chosen solvent in a round-bottom flask.[9]

  • Once fully dissolved, evaporate the solvent using a rotary evaporator until a thin film is formed on the flask wall.

  • Further dry the film under high vacuum in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • The resulting solid dispersion can be collected and used for dissolution studies or in cell-based assays.

Quantitative Data Summary

Compound/FormulationSolvent/MediumSolubility/Dissolution EnhancementReference
PROTAC IRAK4 degrader-1DMSO180 mg/mL[8]
PROTAC IRAK4 degrader-3DMSO100 mg/mL[8]
AZ1 PROTAC (Amorphous)Aqueous BufferBaseline[9][10]
AZ1 PROTAC in HPMCAS ASD (20% drug loading)Aqueous BufferUp to 2-fold increase in supersaturation compared to amorphous drug[9][10]
ARV-825Aqueous MediaPoor[11]
ARV-825 in Self-Nano Emulsifying Preconcentrate (SNEP)Aqueous MediaSignificantly enhanced solubility[11]

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC (this compound based) TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex Binds POI Protein of Interest (Target) POI->TernaryComplex Binds VHL VHL E3 Ligase Complex VHL->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->TernaryComplex Recruited Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Solubility_Workflow Start Start: Poorly Soluble PROTAC SolubilityAssay 1. Assess Baseline Solubility (e.g., Kinetic Turbidimetry) Start->SolubilityAssay Tier1 Tier 1: Simple Formulation Adjustments CoSolvents Co-solvents (e.g., PEG300, Tween-80) Tier1->CoSolvents Sonication Sonication / Gentle Heating Tier1->Sonication Reassess 2. Re-assess Solubility and In Vitro Activity CoSolvents->Reassess Sonication->Reassess Tier2 Tier 2: Advanced Formulation Strategies ASD Amorphous Solid Dispersions (ASDs) (e.g., with HPMCAS) Tier2->ASD Lipid Lipid-Based Formulations (e.g., SEDDS, Liposomes) Tier2->Lipid ASD->Reassess Lipid->Reassess Reassess->Tier2 If solubility is still insufficient End End: Optimized Formulation for Further Studies Reassess->End If solubility is acceptable

References

Technical Support Center: AHPC Linkers & Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome off-target effects when using (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based linkers in your Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are AHPC linkers and what is their role in PROTACs?

AHPC-based linkers are components of PROTACs, which are heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] The AHPC scaffold is a high-affinity ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The linker itself connects this VHL ligand to a "warhead" that binds your target protein.[3] This brings the target protein and the E3 ligase together, leading to the target's ubiquitination and subsequent degradation by the cell's proteasome.[1][4]

Q2: What are "off-target effects" in the context of AHPC-based PROTACs?

Off-target effects occur when a PROTAC causes the degradation of proteins other than the intended target.[5] This can happen if the PROTAC's warhead binds to other proteins, or if the ternary complex (Target-PROTAC-E3 Ligase) conformation leads to the ubiquitination of unintended neighboring proteins.[5][6] Unintended degradation can lead to cellular toxicity, making the assessment of off-target effects a critical step in drug development.[7]

Q3: How does the AHPC linker itself influence off-target effects?

The linker is not just a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's performance and selectivity.[1][3] The linker's characteristics influence the geometry and stability of the ternary complex.[1] An improperly designed linker can lead to a conformation that presents unintended proteins for ubiquitination.[5] Systematically modifying the linker's length and chemical properties is a key strategy to minimize off-target effects and improve selectivity.[5][8]

Q4: What is the "hook effect" and how does it relate to PROTAC experiments?

The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at very high concentrations of a PROTAC.[5][9] This occurs because the excess PROTAC molecules are more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5] While not a direct off-target effect, understanding this phenomenon is crucial for accurate dose-response experiments to determine the optimal concentration for maximal degradation.[9]

Troubleshooting Guide

Q1: My AHPC-based PROTAC isn't showing any degradation of my target protein. Where should I start troubleshooting?

When observing no degradation, a systematic validation of each component and step is essential.

  • Confirm Target Engagement : Ensure the warhead of your PROTAC is active and binds to the target protein.[10]

  • Verify E3 Ligase Recruitment : The (S,R,S)-AHPC moiety must bind to the VHL E3 ligase. The stereochemistry is critical, as incorrect epimers will be inactive.[10]

  • Check Compound Integrity : Use methods like LC-MS and NMR to verify the purity and structural integrity of your synthesized PROTAC.[10]

  • Assess Cell Permeability : PROTACs are often large molecules that may struggle to cross the cell membrane.[5] Consider modifying the linker to improve physicochemical properties or using prodrug strategies to mask polar groups.[5]

  • Review Experimental Conditions : Confirm that the PROTAC concentration range and treatment duration are appropriate, as degradation is time and concentration-dependent.[10]

Troubleshooting Workflow for No Protein Degradation cluster_start cluster_checks cluster_ternary cluster_solutions start No Degradation Observed integrity Check Compound Integrity (LC-MS, NMR) start->integrity binding Confirm Target & E3 Ligase Binding (CETSA, NanoBRET) start->binding permeability Assess Cell Permeability start->permeability ternary Ternary Complex Formation Issue? integrity->ternary binding->ternary permeability->ternary resynthesize Resynthesize PROTAC ternary->resynthesize modify_linker Modify Linker (Length, Composition) ternary->modify_linker change_ligase Change E3 Ligase ternary->change_ligase

A logical workflow for troubleshooting a lack of PROTAC activity.

Q2: I'm observing target degradation, but I suspect off-target effects. How can I investigate this?

A multi-pronged approach is necessary to identify unintended protein degradation.

  • Global Proteomics (LC-MS/MS) : This is the most comprehensive method. It allows for the unbiased identification and quantification of thousands of proteins in your cell lysates after PROTAC treatment. Proteins that show a significant, dose-dependent decrease are potential off-targets.[7][11]

  • Targeted Validation : Once potential off-targets are identified via proteomics, validate them using targeted assays like Western Blotting with specific antibodies for each potential off-target protein.[7]

  • Cellular Thermal Shift Assay (CETSA) : CETSA can be used to assess the engagement of your PROTAC with both its intended target and potential off-targets within the cell. Ligand binding can stabilize a protein, leading to a higher melting temperature.[7]

Workflow for Assessing Off-Target Effects start Treat Cells with PROTAC (vs. Vehicle Control) proteomics Global Proteomics (LC-MS/MS) start->proteomics analysis Data Analysis: Identify Significantly Downregulated Proteins proteomics->analysis candidates Potential Off-Target Candidates Identified analysis->candidates validation Targeted Validation candidates->validation western Western Blot validation->western cetsa CETSA validation->cetsa conclusion Confirm Off-Target Degradation Profile western->conclusion cetsa->conclusion

A systematic workflow for identifying and validating off-target effects.

Q3: How can I modify my AHPC linker to reduce observed off-target effects?

Linker optimization is a crucial strategy for improving selectivity.[5]

  • Vary Linker Length : Systematically synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). An optimal linker length can properly orient the intended target for ubiquitination while preventing interactions with off-targets.[5][9]

  • Alter Linker Composition : The chemical nature of the linker impacts solubility, permeability, and conformational dynamics.[9] Introducing more rigid elements (e.g., piperazine (B1678402) rings) or flexible chains (e.g., PEG) can alter the ternary complex conformation and improve selectivity.[9][12]

  • Change Attachment Points : The exit vector, or the point where the linker is attached to the warhead and the AHPC ligand, can significantly influence the ternary complex geometry and resulting degradation profile.[3]

Q4: My PROTAC compound appears unstable in cell culture media or in vivo. How does linker chemistry contribute to this?

Linker stability is paramount to preventing premature payload release and subsequent off-target toxicity.[13][14] An unstable linker can be cleaved by enzymes in plasma or within the cell, releasing the warhead and E3 ligase binder, which can then cause off-target effects independently.[15][16] The choice of chemical bonds within the linker is critical. For example, some linkers are designed to be cleaved under specific conditions (e.g., in the tumor microenvironment), while others are designed for maximum stability in circulation.[17] If instability is suspected, assess the compound's half-life in media and plasma using LC-MS.[15]

Quantitative Data Summary

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The tables below summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications.

Table 1: Performance of VHL-Recruiting PROTACs

PROTAC Target Protein Cell Line DC50 (nM) Dmax (%) Linker Type
PROTAC A BRD4 HeLa 15 >90 Alkyl Chain
PROTAC B BRD4 HeLa 5 >95 PEG4
PROTAC C ERRα MCF7 25 ~85 PEG3
PROTAC D ERRα MCF7 8 >90 PEG4

| PROTAC E | RIPK2 | THP-1 | 1.8 | >95 | Alkyl-Aryl |

Data is illustrative and compiled from concepts in cited literature. Actual values are highly dependent on specific molecular structures and experimental conditions.[1]

PROTAC Mechanism of Action cluster_protac cluster_proteins cluster_complex cluster_ubi cluster_degradation protac AHPC-based PROTAC poi Target Protein (POI) protac->poi Warhead Binding vhl VHL E3 Ligase protac->vhl AHPC Binding ternary Ternary Complex (POI-PROTAC-VHL) poi->ternary Proximity Induction vhl->ternary Proximity Induction ubiquitination Polyubiquitination of POI ternary->ubiquitination Ub Transfer ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination proteasome Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation Proteolysis

Mechanism of protein degradation induced by an AHPC-based PROTAC.

Experimental Protocols

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Treatment : Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours), including a vehicle-only control (e.g., DMSO).[1]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer : Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[1]

  • Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[1]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[10]

  • Analysis : Quantify band intensities. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Protocol 2: Global Proteomics for Off-Target Profiling

This protocol provides an unbiased view of protein changes across the proteome.[7]

  • Sample Preparation : Treat cells with the PROTAC of interest and a vehicle control at a relevant concentration and time point. Harvest and lyse the cells.

  • Protein Digestion : Quantify the protein in each lysate and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (TMT or iTRAQ) : Label the peptide samples from different conditions (e.g., control, treated) with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single LC-MS/MS run.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

  • Data Analysis : Use specialized software to identify and quantify thousands of proteins. Search for proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets requiring validation.[7]

Protocol 3: General Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate that can be coupled to a warhead.[1]

  • Materials : (S,R,S)-AHPC hydrochloride, PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected), coupling agents (e.g., HATU), a base (e.g., DIPEA), and appropriate solvents (e.g., DMF, DCM).[1]

  • Coupling Reaction : Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF. Add HATU and DIPEA to the solution. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.[1]

  • Purification : Once the reaction is complete, quench the reaction and purify the AHPC-PEG-Boc product using flash column chromatography.[1]

  • Deprotection : Dissolve the purified product in a solution of TFA in DCM and stir for 1-2 hours to remove the Boc protecting group from the carboxylic acid.[1]

  • Final Product : Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker. Confirm the product's identity and purity by NMR and LC-MS.[1]

References

Technical Support Center: Optimizing Linker Length for VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a VHL-based PROTAC?

The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits the VHL E3 ubiquitin ligase.[1][] Its primary function is to bridge these two proteins, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[1][3] This proximity is essential for the VHL E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][]

Q2: How does linker length impact the efficacy of a VHL-based PROTAC?

Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each specific POI and E3 ligase pair.[1][5]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][3][6][7]

  • Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex.[1][6] This excessive flexibility might result in inefficient ubiquitination because the lysine (B10760008) residues on the target protein are not consistently presented to the E2 ubiquitin-conjugating enzyme.[6][8]

The optimal linker length creates a "sweet spot" that maximizes the stability and productive conformation of the ternary complex, leading to efficient ubiquitination and degradation.[1]

Q3: What are the common types of linkers used in VHL-based PROTACs?

The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][9] These are popular due to their ability to accommodate the formation of a productive ternary complex.[3] However, more rigid linkers incorporating structures like piperazine, piperidine, or aromatic rings are also employed to reduce conformational flexibility and improve physicochemical properties.[9][10][11] "Clickable" linkers, often containing a triazole ring formed by copper-catalyzed azide-alkyne cycloaddition, are also frequently used for their metabolic stability and ease of synthesis.[9][10]

Q4: How does linker composition, aside from length, influence PROTAC performance?

Linker composition significantly affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][6][11] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, while more rigid components can improve metabolic stability.[3][11] The chemical nature of the linker can also influence the stability of the ternary complex through specific interactions with the POI and VHL.[12]

Troubleshooting Guides

Problem 1: My PROTAC exhibits high binding affinity to both the target protein and VHL in binary assays, but it fails to induce significant target degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[6]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[6]

    • Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even minor changes in length can have a substantial impact on degradation efficacy.[3] Consider introducing more rigid or flexible elements into the linker to alter conformational dynamics.[6]

  • Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the accessible lysine residues are not positioned correctly for ubiquitination by the E2 enzyme.[6]

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[3][13] These methods can provide insights into the cooperativity of the system.

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[6][11]

    • Solution: Perform cellular uptake and efflux assays to determine if the PROTAC is reaching its target.[3] Modify the linker to improve its physicochemical properties, for example, by incorporating more hydrophilic or rigid elements.[11]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism, where high concentrations lead to the formation of non-productive binary complexes (POI-PROTAC or VHL-PROTAC) instead of the productive ternary complex.[6]

Linker-Related Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[6]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.[6][10]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins by VHL-based PROTACs.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [9]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation [14]

PROTAC CompoundLinker Length (atoms)ER Degradation Efficacy
12 12Less effective
13 16Most effective

Table 3: Impact of Linker Length on p38α Degradation [1]

Linker Length (atoms)Degradation Efficacy
15-17Most effective

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[5]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates.

    • The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[3][13]

  • Chip Preparation:

    • Immobilize one of the binding partners, typically the VHL E3 ligase complex, onto the surface of a sensor chip.[5]

  • Binary Interaction Analysis:

    • Inject a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction (PROTAC-VHL).[5]

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface.[5] This allows for the determination of the binding affinity and kinetics of the ternary complex.

3. In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[15]

  • Immunoprecipitation (IP) and Western Blot:

    • Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein).

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[3][15]

  • ELISA-Based Assays:

    • Enzyme-Linked Immunosorbent Assay (ELISA) can be used for a more quantitative and higher-throughput analysis of protein ubiquitination.[][15]

    • A capture antibody for the target protein is immobilized on a plate, followed by the addition of cell lysate.

    • A detection antibody specific for ubiquitin is then used to quantify the amount of ubiquitinated target protein.[15]

Visualizations

PROTAC_Signaling_Pathway cluster_formation Ternary Complex Formation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC VHL-based PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start High Binary Binding, Poor Degradation CheckLength Synthesize & Test Linker Length Variants Start->CheckLength CheckConformation Biophysical Assays (SPR, ITC) Start->CheckConformation CheckProperties Assess Cell Permeability & Solubility Start->CheckProperties OptimalLength Optimal Length? CheckLength->OptimalLength ProductiveComplex Productive Complex? CheckConformation->ProductiveComplex GoodProperties Sufficient Permeability? CheckProperties->GoodProperties Success Successful Degradation OptimalLength->Success Yes ModifyComposition Modify Linker Composition/Rigidity OptimalLength->ModifyComposition No ProductiveComplex->Success Yes ProductiveComplex->ModifyComposition No GoodProperties->Success Yes Redesign Redesign Linker for Better Properties GoodProperties->Redesign No ModifyComposition->CheckLength Redesign->CheckProperties

Caption: Troubleshooting workflow for poor degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis Synthesize Linker Length Variants BinaryBinding Binary Binding Assays (SPR/ITC) Synthesis->BinaryBinding TernaryComplex Ternary Complex Formation (SPR/ITC) BinaryBinding->TernaryComplex DegradationAssay Degradation Assay (Western Blot) TernaryComplex->DegradationAssay UbiquitinationAssay Ubiquitination Assay (IP-WB/ELISA) DegradationAssay->UbiquitinationAssay Analysis Determine DC50 & Dmax Select Optimal Linker UbiquitinationAssay->Analysis

Caption: Experimental workflow for linker optimization.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Me-C5-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the cell permeability of (S,R,S)-AHPC-Me-C5-COOH conjugates. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are large molecules designed to induce the degradation of specific target proteins within the cell.[2][3][4] For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. The C5-COOH component of this linker possesses a terminal carboxylic acid, which is typically ionized at physiological pH. This negative charge can hinder passive diffusion across the lipophilic cell membrane, leading to poor cell permeability and reduced efficacy.[5]

Q2: What are the primary strategies to enhance the cell permeability of this compound conjugates?

Several strategies can be employed to improve the cellular uptake of these conjugates:

  • Prodrug Approach: The carboxylic acid group can be temporarily masked with a lipophilic moiety, such as an ester. This neutralizes the negative charge, facilitating cell entry. Once inside the cell, endogenous esterases cleave the masking group, releasing the active PROTAC.

  • Linker Optimization: The composition of the linker connecting the VHL ligand to the target protein binder is critical. Replacing flexible, polar linkers (e.g., PEG) with more rigid, hydrophobic linkers can improve permeability. Incorporating cyclic structures or aromatic rings within the linker can also enhance cell permeability by reducing the molecule's flexibility and polar surface area.[5]

  • Formulation Strategies: Encapsulating the PROTAC conjugate in a drug delivery system, such as lipid nanoparticles or polymeric micelles, can facilitate its transport across the cell membrane.

  • Intramolecular Hydrogen Bonding: Designing the conjugate to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation that masks polar groups and presents a more hydrophobic surface to the cell membrane, thereby improving passive diffusion.[3]

Q3: Which in vitro assays are recommended for assessing the cell permeability of this compound conjugates?

Two primary assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a valuable initial screen to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport.[6][7]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for in vitro prediction of human intestinal absorption. It uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express various transporters. This assay provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms, such as efflux.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered when evaluating the cell permeability of this compound conjugates.

Problem Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) in PAMPA Poor intrinsic passive permeability due to high polarity, large size, or unfavorable conformation.1. Confirm Solubility: Ensure the compound is fully dissolved in the donor well. Precipitates will lead to an underestimation of permeability. 2. Modify the Conjugate: Consider a prodrug strategy by esterifying the carboxylic acid. 3. Optimize the Linker: Synthesize analogs with more hydrophobic or rigid linkers.
Low Papp in Caco-2 Assay but High Papp in PAMPA The conjugate is likely a substrate for active efflux transporters (e.g., P-glycoprotein) expressed on the Caco-2 cells.1. Perform a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability indicates the conjugate is a substrate for that transporter.
Low Recovery in Permeability Assays The conjugate may be binding to the plastic of the assay plates or is unstable in the assay buffer.1. Include a Low Concentration of BSA: Adding 0.5-1% Bovine Serum Albumin (BSA) to the receiver compartment buffer can reduce non-specific binding.[9] 2. Check Compound Stability: Incubate the conjugate in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.
High Variability Between Replicates Inconsistent cell monolayer integrity, pipetting errors, or compound precipitation.1. Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the assay. 2. Visual Inspection: Check for any visible precipitation of the compound in the donor wells. 3. Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for viscous solutions.

Below is a troubleshooting workflow diagram for addressing low cell permeability of this compound conjugates.

G Troubleshooting Workflow for Low Cell Permeability start Low Cellular Activity of Conjugate check_perm Assess Cell Permeability (PAMPA / Caco-2) start->check_perm low_pampa Low PAMPA Permeability? check_perm->low_pampa Analyze Results high_pampa_low_caco2 High PAMPA, Low Caco-2 Permeability? low_pampa->high_pampa_low_caco2 No passive_issue Poor Passive Permeability low_pampa->passive_issue Yes efflux_issue Suspect Active Efflux high_pampa_low_caco2->efflux_issue Yes end Permeability Issue Addressed high_pampa_low_caco2->end No solubility_issue Check Solubility & Stability passive_issue->solubility_issue bi_directional_assay Perform Bi-directional Caco-2 Assay with Efflux Inhibitors efflux_issue->bi_directional_assay modify_structure Modify Conjugate Structure (Prodrug, Linker Optimization) solubility_issue->modify_structure Solubility OK reformulate Consider Formulation Strategies solubility_issue->reformulate Solubility Poor modify_structure->end confirm_efflux Confirm Efflux Substrate bi_directional_assay->confirm_efflux confirm_efflux->modify_structure reformulate->end

Troubleshooting workflow for low cell permeability of conjugates.

Data Presentation

The following table provides a hypothetical example of how to present quantitative data from permeability assays for different this compound conjugates.

Conjugate ID Modification PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
CONJ-001 C5-COOH (unmodified)0.5 ± 0.10.2 ± 0.051.8 ± 0.39.0
CONJ-002 C5-COOEt (Ethyl Ester)2.5 ± 0.41.5 ± 0.23.0 ± 0.52.0
CONJ-003 Phenyl Linker1.8 ± 0.31.0 ± 0.12.2 ± 0.42.2
CONJ-004 C5-COOEt + Phenyl Linker4.2 ± 0.63.5 ± 0.54.0 ± 0.71.1

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound conjugates.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane (B42187) solution (e.g., 1-2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate. Allow it to soak into the membrane for at least 5 minutes.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare the Donor Solution: Dilute the test conjugate stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Start the Assay: Add 150 µL of the donor solution to each well of the filter plate.

  • Assemble the PAMPA Plate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Analysis: Determine the concentration of the conjugate in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA is the concentration in the acceptor well at time t.

  • Cequ is the equilibrium concentration = (CD * VD + CA * VA) / (VD + VA).

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the area of the membrane.

  • t is the incubation time in seconds.

Protocol 2: Caco-2 Bi-directional Permeability Assay

Objective: To assess the permeability and potential for active efflux of this compound conjugates.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values >200 Ω·cm² are generally considered acceptable.

    • Perform a Lucifer yellow permeability test. A Papp for Lucifer yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Remove the HBSS from both compartments.

    • Add the dosing solution (test conjugate in HBSS, final concentration typically 1-10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate the Papp for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathway of a VHL-based PROTAC

The following diagram illustrates the mechanism of action of a PROTAC that utilizes the this compound linker to recruit the VHL E3 ligase for targeted protein degradation.

G Mechanism of Action of a VHL-based PROTAC cluster_cell Cell PROTAC PROTAC (this compound Conjugate) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of action for a VHL-based PROTAC.

This technical support guide is intended to provide a foundational understanding and practical guidance for enhancing the cell permeability of this compound conjugates. For specific experimental conditions and further optimization, it is recommended to consult relevant literature and adapt the protocols to the specific properties of the conjugate under investigation.

References

Technical Support Center: Refining Purification Methods for AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S,R,S)-AHPC-based PROTACs. The content is designed to directly address specific issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of AHPC-based PROTACs.

Problem 1: Low Recovery of PROTAC after Purification

Q: I am observing a significant loss of my AHPC-based PROTAC during the purification step. What are the potential causes and how can I improve the yield?

A: Low recovery is a common issue and can stem from several factors related to the physicochemical properties of PROTACs and the chosen purification method.

Possible Causes and Solutions:

  • Poor Solubility: PROTACs, being large and often lipophilic molecules, may have poor solubility in the initial mobile phase, leading to precipitation on the column.

    • Solution:

      • Ensure the sample is fully dissolved before loading. Sonication may aid in dissolution.

      • For reversed-phase chromatography, dissolve the sample in a solvent with a slightly higher organic content than the initial mobile phase, or in a strong solvent like DMSO, ensuring the injection volume is minimal to avoid peak distortion.

      • Consider adding solubility-enhancing agents to the mobile phase, if compatible with your downstream applications.

  • Irreversible Adsorption to Stationary Phase: The complex structure of PROTACs can lead to strong, sometimes irreversible, interactions with the stationary phase.

    • Solution:

      • Reversed-Phase Chromatography (RPC):

        • Use a column with a different stationary phase (e.g., C8 instead of C18 for highly hydrophobic PROTACs) or a larger pore size (≥300 Å) to minimize secondary interactions.[1]

        • Optimize the mobile phase. The addition of a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) can sometimes improve recovery.

      • Size Exclusion Chromatography (SEC): Ensure the mobile phase composition prevents non-specific interactions. This can be achieved by adjusting the ionic strength or adding a small percentage of an organic modifier.

      • Ion Exchange Chromatography (IEX): PROTACs may bind too strongly if the ionic strength of the loading buffer is too low. Optimize the salt concentration in the loading and elution buffers.

  • Compound Instability: The linker or other functional groups in the PROTAC might be unstable under the purification conditions (e.g., acidic pH).

    • Solution:

      • Assess the stability of your PROTAC at different pH values before selecting your mobile phase.

      • If instability is suspected, consider using a purification method with neutral pH conditions.

Problem 2: Co-elution of PROTAC with Impurities

Q: My purified AHPC-based PROTAC is still contaminated with starting materials or by-products. How can I improve the purity?

A: Achieving high purity is critical for accurate biological evaluation. Co-elution often occurs due to the similar physicochemical properties of the PROTAC and its related impurities.

Possible Causes and Solutions:

  • Suboptimal Chromatographic Selectivity: The chosen column and mobile phase may not provide sufficient resolution to separate the PROTAC from closely related impurities.

    • Solution:

      • Method Optimization:

        • Gradient: For RPC, a shallower gradient will increase the separation between peaks.

        • Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different buffer systems.

        • Stationary Phase: Test columns with different chemistries (e.g., phenyl-hexyl for potential π-π interactions).

      • Orthogonal Purification Methods: Employ a multi-step purification strategy using different separation principles. For example, follow a reversed-phase purification with size-exclusion chromatography to remove impurities of different sizes.

  • Presence of Isomers: Diastereomers or rotamers can lead to peak broadening or the appearance of closely eluting peaks.

    • Solution:

      • Adjusting the column temperature during HPLC can sometimes improve the resolution of isomers.

      • Characterize the different peaks by mass spectrometry to confirm if they are isomers of your target compound.

  • Formation of Adducts: PROTACs can sometimes form adducts with components of the mobile phase (e.g., TFA).

    • Solution:

      • If adduct formation is suspected, consider using a different mobile phase additive like formic acid.

      • Lyophilization from a solution containing a different acid (e.g., HCl) can sometimes help to remove TFA adducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line purification method for a crude AHPC-based PROTAC?

A1: For initial purification of a crude reaction mixture, reversed-phase flash chromatography is often a good starting point. It is a relatively fast and cost-effective method for removing the bulk of impurities and unreacted starting materials. For higher purity required for biological assays, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its higher resolving power.

Q2: How do I choose the right column for reversed-phase HPLC of my AHPC-based PROTAC?

A2: The choice of column depends on the specific properties of your PROTAC. A good starting point is a C18 column with a wide pore size (e.g., 300 Å) .[1] The wide pores are suitable for the larger size of PROTAC molecules. If your PROTAC is particularly hydrophobic, a C8 or C4 column might provide better peak shape and recovery.

Q3: Can I use Size Exclusion Chromatography (SEC) for PROTAC purification?

A3: Yes, SEC can be a valuable tool, particularly as a polishing step. It separates molecules based on their size and can be effective for removing small molecule impurities or aggregates. It is crucial to select a mobile phase that minimizes non-specific interactions with the SEC resin.

Q4: Is Ion Exchange Chromatography (IEX) suitable for AHPC-based PROTACs?

A4: IEX can be used if your PROTAC has a net positive or negative charge at a specific pH. Since the AHPC-linker portion is generally neutral, the charge will primarily depend on the warhead and any ionizable groups on the linker. You will need to determine the isoelectric point (pI) of your PROTAC to select the appropriate column (anion or cation exchange) and buffer pH.

Q5: What are some common impurities I should look out for in the synthesis of AHPC-based PROTACs?

A5: Common impurities can include unreacted starting materials (the warhead, the AHPC-linker conjugate), coupling reagents, and by-products from side reactions. For example, in amide coupling steps, incomplete reaction can leave starting materials, and side reactions can lead to the formation of undesired adducts. It is important to monitor the reaction progress by LC-MS to identify the major components of the crude mixture before purification.

Data Presentation

The following tables provide illustrative quantitative data on the purification of PROTACs. Note that the optimal method and results will be specific to the individual PROTAC molecule.

Table 1: Comparison of Flash Chromatography and Preparative HPLC for PROTAC Purification

ParameterReversed-Phase Flash ChromatographyPreparative RP-HPLC
Typical Purity 85-95%>98%
Typical Yield 60-80%40-70%
Speed Fast (e.g., <30 minutes per run)Slow (e.g., >60 minutes per run)
Cost LowerHigher
Typical Use Initial cleanup of crude materialFinal purification for biological assays

Data is illustrative and based on general observations in the field.

Table 2: Influence of Mobile Phase Additive on RP-HPLC Purity

Mobile Phase Additive (0.1%)Purity of PROTAC X (%)Observations
Trifluoroacetic Acid (TFA)96.5Good peak shape, potential for TFA adducts.
Formic Acid (FA)97.2Good peak shape, less likely to form stable adducts.

This table illustrates how changing the mobile phase additive can impact the final purity of a PROTAC.

Experimental Protocols

General Protocol for Purification of an AHPC-based PROTAC by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography System and Column:

    • System: A preparative HPLC system equipped with a UV detector and fraction collector.

    • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

  • Method Parameters:

    • Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min for preparative columns.

    • Gradient: A shallow gradient is recommended for good resolution. An example gradient could be:

      • 5-30% B over 5 minutes

      • 30-70% B over 40 minutes

      • 70-95% B over 5 minutes

      • Hold at 95% B for 5 minutes

    • Detection: Monitor at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

General Protocol for Size Exclusion Chromatography (SEC) as a Polishing Step
  • Sample Preparation:

    • The PROTAC should be purified by a primary method like RP-HPLC first.

    • Dissolve the partially purified PROTAC in the SEC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography System and Column:

    • System: An HPLC system with a UV detector.

    • Column: A size exclusion column with a suitable molecular weight range for your PROTAC.

    • Mobile Phase: A buffer that prevents non-specific interactions, for example, phosphate-buffered saline (PBS) or a buffer containing a moderate salt concentration (e.g., 150 mM NaCl).

  • Method Parameters:

    • Flow Rate: As recommended by the column manufacturer, typically lower than for RPC.

    • Run Time: Isocratic elution until all components have eluted.

    • Detection: UV detection at an appropriate wavelength.

  • Fraction Collection and Analysis:

    • Collect the fraction corresponding to the monomeric PROTAC peak.

    • Analyze the purity by analytical HPLC-MS.

    • Desalt the collected fraction if necessary before lyophilization.

Visualizations

PROTAC Purification and Analysis Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude AHPC-PROTAC (with impurities) Purification Primary Purification (e.g., Flash Chromatography or Prep RP-HPLC) Crude->Purification Polish Polishing Step (Optional) (e.g., SEC or orthogonal RP-HPLC) Purification->Polish Analysis Purity & Identity Check (Analytical HPLC-MS, NMR) Purification->Analysis Polish->Analysis Final Pure AHPC-PROTAC (>95% purity) Analysis->Final

Caption: A typical workflow for the purification and analysis of AHPC-based PROTACs.

Troubleshooting Logic for Low Purity after Initial Purification

Troubleshooting_Purity Start Low Purity after Initial Purification CheckMethod Review Initial Method: - Gradient too steep? - Wrong column/mobile phase? Start->CheckMethod Optimize Optimize Initial Method: - Shallower gradient - Different solvent/additive CheckMethod->Optimize Yes Orthogonal Perform Orthogonal Purification Step CheckMethod->Orthogonal No Analyze Re-analyze Purity (HPLC-MS) Optimize->Analyze Orthogonal->Analyze Success Purity Acceptable Analyze->Success Yes Failure Purity Still Low Analyze->Failure No Reassess Re-assess Impurity Profile (Consider Isomers, Adducts) Failure->Reassess

Caption: A logical workflow for troubleshooting low purity of AHPC-based PROTACs.

References

strategies to reduce non-specific binding of VHL ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with von Hippel-Lindau (VHL) ligands, particularly concerning non-specific binding.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of VHL ligands can lead to off-target effects, reduced potency, and misleading experimental results. This guide provides a systematic approach to identifying and mitigating these issues.

Problem 1: High background or off-target effects in cellular assays.

Potential Cause Suggested Solution
Suboptimal PROTAC Linker Design: The linker connecting the VHL ligand to the target protein ligand in a PROTAC is crucial for ternary complex formation and stability. An inappropriate linker can lead to non-specific binding.[][2]Optimize Linker Length: Linker length should be empirically optimized for each target protein-E3 ligase pair.[3] Very short linkers can cause steric hindrance, while overly long linkers may lead to unproductive binding.[][3]
Modulate Linker Flexibility: Flexible linkers (e.g., PEG-based) can allow for more binding orientations, potentially increasing the chance of forming a productive ternary complex.[3][4] However, excessive flexibility can have an entropic penalty.[3] Rigid linkers can pre-organize the PROTAC for a favorable conformation but may be harder to synthesize.[3][4]
Adjust Linker Composition: The chemical properties of the linker, such as hydrophilicity and hydrophobicity, influence solubility and cell permeability.[2][3] PEG linkers increase hydrophilicity and water solubility.[4]
Poor VHL Ligand Specificity: The intrinsic properties of the VHL ligand itself may contribute to off-target binding.Structure-Guided Ligand Design: Utilize X-ray crystal structures to guide the design and optimization of VHL ligands with improved binding affinities and new interaction points.[5] Iterative and combinatorial strategies focusing on different parts of the ligand can yield more potent and specific binders.[6]
Modify Key Moieties: Systematic modifications to the core structures of established VHL ligands can enhance physicochemical properties and binding affinity.[7] For example, optimizing the group on the left-hand side of the hydroxyproline (B1673980) core has been shown to improve ligand potency.[5][8]
Inappropriate Assay Conditions: Experimental parameters can significantly impact the observed binding specificity.Optimize Wash Buffers in Pull-Down Assays: The composition of wash buffers is critical. More stringent washes, for instance by increasing salt concentration (up to 500 mM), can help reduce non-specific interactions.[9][10] However, overly harsh conditions may disrupt weak but specific interactions.
Include Proper Controls: In pull-down assays, use bait- and prey-free controls to ensure the prey protein does not bind non-specifically to the affinity support.[11]
Vary Incubation Times: Shorter incubation times during cell lysis and pre-pulldown steps might help preserve weak interactions and reduce non-specific binding.[12]

Problem 2: Inconsistent or unexpected results in biophysical binding assays (e.g., SPR, BLI, ITC).

Potential Cause Suggested Solution
The "Hook Effect": At high concentrations, a PROTAC can favor the formation of binary complexes (PROTAC-target or PROTAC-VHL) over the desired ternary complex, leading to a decrease in the observed binding signal.[3][13]Titrate Compound Concentration: Perform experiments over a wide range of concentrations to identify the optimal concentration for ternary complex formation and to observe the hook effect.
Issues with Protein Quality or Activity: The purity and proper folding of the VHL protein complex are essential for reliable binding data.Ensure Protein Integrity: Use highly purified and well-characterized VHL protein complex (VHL, Elongin B, and Elongin C) for biophysical assays.[14]
Suboptimal Buffer Conditions: The buffer composition can influence protein stability and binding interactions.Buffer Optimization: Systematically vary buffer components such as pH, salt concentration, and additives to find the optimal conditions for the binding assay.[9]

Frequently Asked Questions (FAQs)

Q1: How does the linker in a VHL-based PROTAC affect non-specific binding?

A1: The linker is a critical determinant of a PROTAC's efficacy and specificity.[2][4] Its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and VHL.[2] An improperly designed linker can lead to off-target binding by allowing the PROTAC to interact with unintended proteins or by failing to promote a productive ternary complex, which can result in unwanted side effects.[]

Q2: What are the key considerations when designing a VHL ligand to minimize non-specific binding?

A2: Structure-guided design is a powerful approach. By analyzing the co-crystal structure of VHL with its natural substrate, HIF-1α, or with existing ligands, researchers can identify key interaction points and design new ligands with improved shape complementarity and binding affinity.[5][15] Iterative optimization of different chemical moieties on the ligand can enhance both potency and selectivity.[6][7]

Q3: Which biophysical assays are recommended for characterizing VHL ligand binding and ternary complex formation?

A3: Several biophysical techniques are valuable for this purpose. Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are commonly used to measure the binding affinities and kinetics of the binary (ligand-VHL) and ternary (target-ligand-VHL) interactions.[13] These methods provide quantitative data that can help in optimizing ligand and PROTAC design.[13]

Q4: How can I troubleshoot a pull-down assay to reduce non-specific binding of my VHL ligand-based probe?

A4: To reduce non-specific binding in a pull-down assay, several parameters can be optimized. Increasing the stringency of the wash buffer, for example by increasing the salt concentration, is a common strategy.[9][10] It is also important to include appropriate controls, such as beads alone and a bait protein that does not interact with the target, to identify non-specific interactions with the matrix or the bait.[11] Optimizing incubation times and the concentration of the bait and prey proteins can also help to minimize background.[12]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This protocol describes the use of ITC to measure the thermodynamics of VHL ligand-induced ternary complex formation.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Purified target protein (e.g., Brd4BD2)

  • VHL ligand (e.g., MZ1)

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Methodology:

  • Prepare solutions of the VBC complex, target protein, and VHL ligand in the ITC buffer. Dialyze all proteins against the same buffer to minimize buffer mismatch effects.

  • To measure the binary interaction between the VHL ligand and VBC, titrate the ligand into the VBC solution.

  • To measure the ternary interaction, pre-incubate the VHL ligand with the target protein and titrate this mixture into the VBC solution.

  • Perform a control experiment by titrating the ligand into the buffer to account for the heat of dilution.

  • Analyze the data using the instrument's software to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. A higher affinity for the ternary interaction compared to the binary interaction indicates positive cooperativity.[13]

Protocol 2: GST Pull-Down Assay to Assess Protein-Protein Interactions

This protocol outlines a GST pull-down assay to confirm the interaction between a GST-tagged "bait" protein and a "prey" protein in the presence of a VHL ligand-based PROTAC.

Materials:

  • GST-tagged bait protein immobilized on glutathione-agarose beads

  • Cell lysate containing the "prey" protein

  • VHL ligand-based PROTAC

  • Lysis buffer (e.g., 20 mM Tris pH 7.6, 150 mM NaCl, 1% NP40, 0.5 mM EDTA, protease inhibitors)[12]

  • Wash buffer (e.g., 20 mM Tris pH 7.6, 150-500 mM NaCl, 0.5% NP40, 0.5 mM EDTA)[10][12]

  • Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)[9]

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Incubate the GST-bait protein with glutathione-agarose beads to immobilize the bait.

  • Wash the beads with lysis buffer to remove unbound protein.

  • Incubate the immobilized bait with cell lysate containing the prey protein in the presence and absence of the PROTAC.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The number of washes and the salt concentration in the wash buffer should be optimized.[9]

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the prey protein to detect the interaction.

Visualizations

VHL_Ligand_Binding_Pathway VHL Ligand and PROTAC Mechanism of Action cluster_0 VHL Ligand as Inhibitor cluster_1 VHL Ligand in PROTAC VHL_Ligand VHL Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Binds to VHL HIF1a HIF-1α VHL_Ligand->HIF1a Prevents binding to VHL VHL->HIF1a Normally binds and ubiquitinates Proteasome_Inhibitor Proteasomal Degradation HIF1a->Proteasome_Inhibitor Degradation PROTAC PROTAC (VHL Ligand - Linker - Target Ligand) VHL_PROTAC VHL E3 Ligase PROTAC->VHL_PROTAC VHL ligand binds Target_Protein Target Protein PROTAC->Target_Protein Target ligand binds Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL_PROTAC->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome_PROTAC Proteasomal Degradation Ubiquitination->Proteasome_PROTAC Leads to

Caption: Signaling pathways for a VHL ligand as an inhibitor and as part of a PROTAC.

Caption: Logical workflow for troubleshooting non-specific binding of VHL ligands.

References

Validation & Comparative

A Comparative Analysis of (S,R,S)-AHPC-Me-C5-COOH and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design. This guide provides an objective comparison of the VHL ligand (S,R,S)-AHPC-Me-C5-COOH with other prominent VHL ligands, supported by experimental data to inform rational PROTAC development.

Quantitative Comparison of VHL Ligand Performance

The affinity of a VHL ligand for its target is a key parameter influencing the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The following table summarizes the binding affinities of key VHL ligands.

LigandBinding Affinity (Kd) to VHLMethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[3]
VH29880-90 nMIsothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP)[4]
This compoundNot explicitly reported; functional in potent PROTACs-[1][2]

While a direct Kd value for this compound is not published, the degradation potency of PROTACs incorporating this ligand provides an indirect measure of its efficacy. For instance, DT2216, which contains this compound, potently degrades BCL-XL with a half-maximal degradation concentration (DC50) of 63 nM.[5] This suggests that this compound effectively engages VHL to promote target degradation.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of VHL ligands.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • The VHL protein complex (VHL-ElonginB-ElonginC) is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • The VHL ligand is dissolved in the same buffer. A small amount of DMSO may be used for solubility, and if so, the same concentration of DMSO must be present in the protein solution to nullify heat of dilution effects.

  • ITC Experiment:

    • The VHL protein solution is loaded into the sample cell of the calorimeter.

    • The VHL ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the protein solution.

  • Data Analysis:

    • The heat released or absorbed upon each injection is measured.

    • The resulting data is fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Protocol:

  • Immobilization:

    • The VHL protein is immobilized onto the surface of a sensor chip.

  • Binding Measurement:

    • A running buffer is continuously flowed over the sensor surface to establish a baseline.

    • Different concentrations of the VHL ligand are injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a kinetic model. The dissociation constant (Kd) is calculated as koff/kon.

Fluorescence Polarization (FP) for Competitive Binding Assays

FP is a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is often used in a competitive format to determine the binding affinity of unlabeled ligands.

Protocol:

  • Assay Setup:

    • A fluorescently labeled VHL ligand (tracer) is incubated with the VHL protein.

    • A serial dilution of the unlabeled test ligand is added to the mixture.

  • Measurement:

    • The fluorescence polarization is measured using a plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization, caused by the displacement of the tracer by the test ligand, is plotted against the concentration of the test ligand.

    • The IC50 value (the concentration of test ligand that displaces 50% of the tracer) is determined, from which the inhibition constant (Ki) can be calculated.

Visualizing the Pathway and Experimental Workflow

To better understand the context of VHL ligand function and the process of their evaluation, the following diagrams are provided.

VHL_Pathway POI Target Protein (e.g., BCL-XL) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC (DT2216) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

VHL-mediated protein degradation pathway.

VHL_Ligand_Comparison_Workflow cluster_ligands VHL Ligand Candidates cluster_assays Biophysical & Biochemical Assays cluster_protac PROTAC Synthesis & Evaluation Ligand_A This compound Binding_Assay Binding Affinity (ITC, SPR, FP) Ligand_A->Binding_Assay PROTAC_Synthesis PROTAC Synthesis Ligand_A->PROTAC_Synthesis Ligand_B VH032 Ligand_B->Binding_Assay Ligand_B->PROTAC_Synthesis Ligand_C VH298 Ligand_C->Binding_Assay Ligand_C->PROTAC_Synthesis Binding_Assay->PROTAC_Synthesis Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA, NanoBRET) Ternary_Complex_Assay->Data_Analysis PROTAC_Synthesis->Ternary_Complex_Assay Degradation_Assay Degradation Efficiency (DC50, Dmax) PROTAC_Synthesis->Degradation_Assay Degradation_Assay->Data_Analysis

Workflow for comparing VHL ligands.

Conclusion

The selection of a VHL ligand is a multifaceted decision in the design of a PROTAC. While VH298 exhibits a higher binding affinity to VHL in direct assays compared to VH032, the functional success of PROTACs like DT2216, which utilizes the this compound ligand derived from VH032, highlights that high affinity is not the sole determinant of degradation efficacy. Factors such as the geometry of the ternary complex, cooperativity of binding, and the properties of the linker also play crucial roles. This guide provides a foundational comparison of key VHL ligands and the experimental approaches to evaluate them, empowering researchers to make informed decisions in the development of novel protein degraders.

References

A Head-to-Head Comparison of VHL- and CRBN-Based PROTAC Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's efficacy and cellular activity. Among the most utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins. This guide provides an objective comparison of the performance of PROTACs featuring a VHL ligand, exemplified by molecules containing the (S,R,S)-AHPC-Me motif, against those incorporating CRBN-based linkers. This analysis is supported by experimental data from studies on well-characterized BET (Bromodomain and Extra-Terminal) protein degraders, offering a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. While both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase complexes, their distinct structural and cellular characteristics can influence the degradation efficiency of the resulting PROTAC.

PROTACs utilizing (S,R,S)-AHPC-Me-C5-COOH or similar moieties recruit the VHL E3 ligase, while those with linkers derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) or pomalidomide (B1683931) engage the CRBN E3 ligase. Upon simultaneous binding to the POI and the E3 ligase, a ternary complex is formed. This proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

Quantitative Performance Data: A Comparative Overview

To illustrate the comparative efficacy of VHL- and CRBN-based degraders, we have compiled data on prominent PROTACs targeting the epigenetic reader protein BRD4. MZ1 and ARV-771 are VHL-recruiting PROTACs, while dBET1 and ARV-825 are CRBN-recruiting counterparts. All share a similar warhead that binds to the bromodomains of BET proteins.

Table 1: Degradation Efficiency of VHL- and CRBN-Based BRD4 PROTACs

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[1]Not Reported
dBET1 CRBNBRD2/3/4HeLa~100 nM>90%
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[1]Not Reported

Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximal degradation observed.

Table 2: Ternary Complex Formation and Binding Affinity

ParameterVHL-Based (e.g., MZ1)CRBN-Based (e.g., dBET1)Significance
Binding Affinity (BRD4 BD2, Kd) ~28 nM~90 nMReflects the affinity of the JQ1 warhead.[2]
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity can enhance ternary complex stability.[2]

Key Differences and Considerations

The choice between a VHL- or CRBN-based degrader can be influenced by several factors:

  • Cellular Localization and Expression: CRBN can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[] The expression levels of VHL and CRBN can also vary across different cell types and tissues, impacting PROTAC efficacy.[]

  • Turnover Rate: CRBN complexes are reported to have faster turnover rates, which may be advantageous for rapidly dividing cells.[] In contrast, VHL forms more stable, long-lived complexes, potentially beneficial for targeting stable proteins.[]

  • Selectivity: While the warhead primarily determines target selectivity, the E3 ligase and linker can also influence the degradation profile. For instance, MZ1 shows a preference for degrading BRD4 over other BET family members, whereas dBET1 is considered a pan-BET degrader.[4]

  • Off-Target Effects: CRBN ligands have known off-target effects on certain zinc-finger transcription factors.[] VHL ligands are generally considered more selective.[]

Experimental Protocols

Accurate assessment of PROTAC efficacy is crucial for their development and characterization. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein, such as BRD4, upon treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., HeLa)

  • PROTAC of interest (e.g., MZ1 or dBET1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

NanoBRET™ Assay for Ternary Complex Formation

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fused target protein (e.g., NanoLuc®-BRD4) and HaloTag®-fused E3 ligase component (e.g., HaloTag®-VHL or HaloTag®-CRBN)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • 96-well or 384-well white assay plates

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminescence plate reader with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Seeding: After 24 hours, seed the transfected cells into assay plates.

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add the PROTAC dilutions to the appropriate wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key biological pathway and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound or CRBN-based linker) POI Protein of Interest (e.g., BRD4) PROTAC->POI binds E3_Ligase E3 Ligase (VHL or CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation mediates

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_1 Western Blot Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

NanoBRET_Workflow cluster_2 NanoBRET Assay Workflow N1 1. Co-transfect cells with NanoLuc-POI & HaloTag-E3 N2 2. Seed cells in assay plate N1->N2 N3 3. Add HaloTag Ligand & PROTAC N2->N3 N4 4. Add Nano-Glo Substrate N3->N4 N5 5. Measure Luminescence (Donor & Acceptor) N4->N5 N6 6. Calculate NanoBRET Ratio N5->N6

Caption: Experimental workflow for NanoBRET ternary complex assay.

References

Validating Target Engagement of (S,R,S)-AHPC-Me-C5-COOH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental methods used to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Me-C5-COOH moiety as a von Hippel-Lindau (VHL) E3 ligase recruiter. We will focus on the well-characterized BCL-XL-targeting PROTAC, DT2216, which incorporates this specific linker-ligand conjugate.[1] The performance of DT2216 will be compared with alternative PROTACs targeting BCL-XL to provide a framework for evaluating target engagement strategies.

Introduction to this compound PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound is a chemical entity that includes a VHL E3 ligase ligand and a C5 carboxylic acid linker, enabling its conjugation to a POI ligand.[1] In the case of DT2216, this VHL recruiter is linked to a derivative of Navitoclax, a BCL-2 family protein inhibitor, to target the anti-apoptotic protein BCL-XL for degradation.[2]

The formation of a stable ternary complex between the POI (BCL-XL), the PROTAC (DT2216), and the E3 ligase (VHL) is the critical initiating step for subsequent ubiquitination and proteasomal degradation of the target protein.[3] Therefore, rigorous validation of this engagement is paramount in the development of effective PROTAC degraders.

Quantitative Comparison of BCL-XL Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxCitation(s)
DT2216 VHL BCL-XL MOLT-4 63 nM 90.8% [4]
PZ671CRBNBCL-XLMOLT-40.9 nM>90% (estimated from blot)[5]
XZ739CRBNBCL-XLMOLT-45.1 nM>90% (estimated from blot)[6]

As the data indicates, while the VHL-recruiting PROTAC DT2216 is effective at degrading BCL-XL, alternative PROTACs utilizing a different E3 ligase, such as Cereblon (CRBN), can exhibit even greater potency in certain cellular contexts.

Experimental Validation of Target Engagement

A multi-faceted approach employing orthogonal assays is crucial to confidently validate PROTAC target engagement. Below are detailed protocols for key experiments used to characterize this compound-containing PROTACs like DT2216.

Western Blotting for Target Degradation

Western blotting is a fundamental technique to directly visualize and quantify the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., MOLT-4 for BCL-XL) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with a dose-response of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BCL-XL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]

Logical Workflow for Western Blot Analysis

A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

Caption: Workflow for Western Blot Analysis of PROTAC-mediated Degradation.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is essential to validate the PROTAC's mechanism of action.

AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a cell-free system.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution containing the purified recombinant target protein (e.g., His-tagged BCL-XL), the E3 ligase complex (e.g., VCB complex), and the PROTAC at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the components to allow for ternary complex formation.

  • Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody recognizing one of the proteins (e.g., anti-His) and donor beads conjugated to an antibody or streptavidin recognizing the other protein or a tag.

  • Signal Detection: In the presence of a ternary complex, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, leading to a chemiluminescent signal that is detected on a plate reader.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is indicative of the "hook effect" where excess PROTAC leads to the formation of binary complexes and a decrease in the ternary complex signal.[9][10][11]

DT2216 AlphaLISA Data: Studies have shown that DT2216 can induce the formation of a stable ternary complex with BCL-XL and the VHL complex in a cell-free AlphaLISA assay.[9] Conversely, DT2216 does not efficiently form a ternary complex with BCL-2 in this assay, which contributes to its selectivity for degrading BCL-XL.[9]

The NanoBRET™ assay allows for the detection of protein-protein interactions, including ternary complex formation, in living cells.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor).

  • Labeling and Treatment: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent ligand. Treat the cells with the PROTAC at various concentrations.

  • BRET Measurement: If the PROTAC induces the formation of a ternary complex, the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor will be in close proximity, resulting in energy transfer and a BRET signal that can be measured using a plate reader.

  • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to assess the efficiency of ternary complex formation in a cellular environment.[12][13]

DT2216 NanoBRET™ Data: In live cells, DT2216 has been shown to induce the formation of a ternary complex between BCL-XL and VHL.[14][15] However, consistent with the AlphaLISA data, DT2216 does not promote a stable ternary complex between BCL-2 and VHL in cells, further confirming its degradation selectivity.[9][15]

Signaling Pathway of DT2216 Action

cluster_0 Cellular Environment DT2216 This compound PROTAC (DT2216) BCL_XL BCL-XL (Target Protein) DT2216->BCL_XL binds VHL VHL (E3 Ligase) DT2216->VHL recruits Ternary_Complex BCL-XL : DT2216 : VHL Ternary Complex DT2216->Ternary_Complex BCL_XL->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of BCL-XL Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation BCL-XL Degradation Proteasome->Degradation mediates Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Mechanism of action for the this compound PROTAC, DT2216.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: The binding of the PROTAC to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.[16][17][18]

Comparison with Alternative PROTACs

To put the performance of this compound-containing PROTACs into context, it is valuable to compare them with alternatives that may utilize different E3 ligase recruiters or linker strategies.

  • VHL vs. CRBN Recruiters: As shown in the degradation data table, CRBN-recruiting PROTACs for BCL-XL, such as PZ671 and XZ739, demonstrate lower DC50 values than the VHL-recruiting DT2216 in MOLT-4 cells.[5][6] This suggests that the choice of E3 ligase can significantly impact the degradation potency of a PROTAC for a given target.

  • Linker Composition and Attachment Point: The composition and attachment point of the linker are critical for optimal ternary complex formation. PROTACs with different linker lengths and compositions will exhibit varying degradation efficiencies. For instance, a study on a series of BCL-XL PROTACs with different linker lengths attached to a different position on the BCL-XL ligand identified an optimal linker length for potent degradation.[9]

Conclusion

The validation of target engagement for PROTACs containing the this compound VHL ligand, exemplified by DT2216, requires a suite of orthogonal experimental approaches. Western blotting provides direct evidence of target degradation, while AlphaLISA and NanoBRET™ assays confirm the crucial ternary complex formation. CETSA offers a valuable method to verify target engagement in a cellular context.

Comparative analysis with alternative PROTACs highlights that while this compound is an effective VHL recruiter, factors such as the choice of E3 ligase and the linker design play a pivotal role in determining the overall potency and efficacy of a PROTAC degrader. A thorough and multi-faceted validation strategy, as outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.

References

A Comparative Guide to (S,R,S)-AHPC-Me-C5-COOH: A VHL Ligand-Linker Conjugate for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me-C5-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), with other relevant molecules. This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C5 carboxylic acid linker.[1][2] It is notably utilized in the synthesis of the BCL-XL-targeting PROTAC degrader, DT2216.[1][3]

This guide will delve into the comparative binding affinities of the core VHL ligand, discuss the implications of the linker, and provide an overview of the experimental protocols used to assess these interactions. Furthermore, we will explore the broader context of E3 ligase selectivity by comparing VHL-based systems with those utilizing other E3 ligases like Cereblon (CRBN) and MDM2.

Performance Comparison of VHL Ligands

Below is a comparison of the binding affinities of several key VHL ligands.

LigandBinding Affinity (Kd) to VHLBinding Affinity (IC50) to VHLAssay Method(s)Reference(s)
VH032 185 nM-Isothermal Titration Calorimetry (ITC)[4][6]
VH101 44 nM-Not Specified[4]
VH298 80 - 90 nM-ITC, Fluorescence Polarization (FP)[5][7]
VL285 -0.34 µMNot Specified[5]
VHL Ligand 14 -196 nMNot Specified[5]
MZ1 (PROTAC) 66 nM (binary affinity to VCB)-Isothermal Titration Calorimetry (ITC)[8]
ARV-771 (PROTAC) Not directly specified for VHL bindingDC50 <1 nM (for BET protein degradation)Cellular Assays[9]
DT2216 (PROTAC) Not directly specified for VHL bindingEC50 = 0.052 µM (in MOLT-4 cells)Cellular Assays[3]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of a ligand that inhibits a specific biological or biochemical function by 50%. DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein, and EC50 is the concentration that produces 50% of the maximal effect. VCB refers to the VHL-ElonginC-ElonginB complex.

Cross-Reactivity and E3 Ligase Selectivity

An ideal E3 ligase ligand for a PROTAC should exhibit high selectivity for its intended target to avoid off-target effects. While direct experimental data on the cross-reactivity of this compound with other E3 ligases is limited, the inherent structural differences between the ligand-binding domains of various E3 ligases form the basis for ligand selectivity.

Comparison of VHL, CRBN, and MDM2 E3 Ligases:

Featurevon Hippel-Lindau (VHL) Cereblon (CRBN) MDM2
Endogenous Ligand/Substrate Recognition Hydroxylated Hypoxia-Inducible Factor-1α (HIF-1α)[4]Endogenous substrates like MEIS2[10]p53 tumor suppressor protein
Typical Small Molecule Ligands Hydroxyproline mimetics (e.g., VH032 derivatives)[]Immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide[10][]Nutlin derivatives
Ligand Binding Pocket More buried, leading to potentially higher selectivity[]Relatively more openWell-defined pocket that binds the p53 alpha-helix
Subcellular Localization Cytoplasmic and nuclear[]Primarily nuclear[]Primarily nuclear

The distinct structures of the binding pockets of VHL, CRBN, and MDM2 mean that ligands designed for one are unlikely to bind with high affinity to the others, thus ensuring a degree of specificity for PROTACs.

The Role of the Linker in PROTAC Function

The C5-COOH linker in this compound plays a crucial role beyond simply connecting the VHL ligand to the target protein binder. The length, composition, and attachment point of the linker can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4] The carboxylic acid terminus of the linker provides a convenient attachment point for conjugation to a ligand for the target protein.

Experimental Protocols for Assessing VHL Ligand Binding

Accurate determination of binding affinity is critical in the development of effective VHL-recruiting PROTACs. The following are detailed overviews of common experimental methods used for this purpose.

Fluorescence Polarization (FP) Assay

Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled VHL ligand (tracer). When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger VHL protein, its rotation slows, leading to an increase in polarization. A competitive FP assay involves adding an unlabeled test compound (like a VHL ligand) which competes with the tracer for binding to VHL, causing a decrease in polarization.

Workflow:

cluster_0 FP Assay Workflow Prepare Reagents Prepare fluorescently labeled VHL ligand (tracer), VHL protein, and test compounds Incubate Incubate tracer, VHL protein, and varying concentrations of test compound Prepare Reagents->Incubate Mix Measure Polarization Measure fluorescence polarization using a plate reader Incubate->Measure Polarization Read plate Data Analysis Plot polarization vs. compound concentration and determine IC50 Measure Polarization->Data Analysis Calculate

Fluorescence Polarization Assay Workflow

Representative Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a derivative of VH032) in a suitable buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Prepare a stock solution of the purified VHL protein complex (VBC).

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a 384-well black plate, add the fluorescent tracer at a fixed final concentration (e.g., 10 nM).

    • Add the VHL protein at a concentration that results in a significant polarization signal (determined empirically).

    • Add the serially diluted test compound.

    • Include controls for no inhibition (tracer + VHL) and background (tracer only).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Workflow:

cluster_1 ITC Experiment Workflow Sample Prep Prepare purified VHL protein in the sample cell and the VHL ligand in the syringe Titration Inject small aliquots of the ligand into the sample cell at a constant temperature Sample Prep->Titration Load Heat Measurement Measure the heat change after each injection Titration->Heat Measurement Inject Data Fitting Plot heat change vs. molar ratio and fit to a binding model to determine thermodynamic parameters Heat Measurement->Data Fitting Integrate peaks

Isothermal Titration Calorimetry Workflow

Representative Protocol:

  • Sample Preparation:

    • Dialyze both the VHL protein and the ligand into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup:

    • Load the VHL protein into the sample cell of the calorimeter.

    • Load the ligand into the injection syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, timed injections of the ligand into the sample cell while stirring.

  • Data Acquisition:

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model to extract the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, e.g., VHL protein) is immobilized on the chip surface, and the other (the analyte, e.g., the VHL ligand) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected in real-time.

Workflow:

cluster_2 SPR Analysis Workflow Chip Prep Immobilize VHL protein onto the surface of a sensor chip Analyte Injection Inject varying concentrations of the VHL ligand (analyte) over the chip surface Chip Prep->Analyte Injection Flow Signal Detection Monitor the change in the SPR signal in real-time during association and dissociation Analyte Injection->Signal Detection Bind Kinetic Analysis Fit the sensorgram data to kinetic models to determine association (ka) and dissociation (kd) rates and K_d Signal Detection->Kinetic Analysis Analyze

Surface Plasmon Resonance Workflow

Representative Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the VHL protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the VHL ligand in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

  • Data Collection:

    • Record the SPR signal (in Resonance Units, RU) over time to generate a sensorgram, which shows the association phase during injection and the dissociation phase during buffer flow.

  • Data Analysis:

    • Globally fit the sensorgrams from different analyte concentrations to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its performance is intrinsically linked to the high binding affinity of its core VHL ligand for the VHL E3 ligase. While direct cross-reactivity data is sparse, the structural basis of VHL ligand recognition suggests a high degree of selectivity over other E3 ligases like CRBN and MDM2. The choice of a VHL-based PROTAC strategy offers advantages in terms of selectivity due to the nature of the VHL binding pocket. The continued development and characterization of VHL ligands and their corresponding PROTACs, using robust biophysical techniques such as FP, ITC, and SPR, will be crucial for advancing the field of targeted protein degradation.

References

A Head-to-Head Comparison of BCL-XL Targeted Therapies: DT2216 vs. Navitoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DT2216, a novel BCL-XL targeted protein degrader, and Navitoclax (ABT-263), a well-established BCL-2 family inhibitor. We will delve into their mechanisms of action, preclinical efficacy, and critically, their differential impact on platelet viability, a key consideration in the clinical application of BCL-XL inhibitors. This comparison is supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Executive Summary

B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. While targeting BCL-XL presents a promising therapeutic strategy, the clinical utility of broad BCL-2 family inhibitors like Navitoclax has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia.[1][2] This is due to the essential role of BCL-XL in platelet survival.[1][3]

DT2216 emerges as a next-generation BCL-XL-targeting agent employing Proteolysis Targeting Chimera (PROTAC) technology.[4][5] This approach aims to selectively induce the degradation of BCL-XL in cancer cells while sparing platelets, thereby offering a potentially wider therapeutic window.[2][6] This guide will explore the data that supports this hypothesis and provide a comprehensive overview of both agents.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between Navitoclax and DT2216 lies in their mechanism of action. Navitoclax is a small molecule inhibitor, while DT2216 is a protein degrader.

Navitoclax (ABT-263): A BCL-2 Family Inhibitor

Navitoclax functions as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w.[7][8] This competitive binding displaces pro-apoptotic proteins like BIM, BAK, and BAX, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[3]

DT2216: A BCL-XL PROTAC Degrader

DT2216 is a heterobifunctional molecule composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This brings BCL-XL into close proximity with the E3 ligase, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome.[4][6] The key to its platelet-sparing effect lies in the significantly lower expression of the VHL E3 ligase in platelets compared to cancer cells.[2][6]

cluster_Navitoclax Navitoclax (Inhibition) cluster_DT2216 DT2216 (Degradation) Navitoclax Navitoclax BCL_XL_Nav BCL-XL Navitoclax->BCL_XL_Nav Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) BCL_XL_Nav->Pro_Apoptotic Sequesters Apoptosis_Nav Apoptosis Pro_Apoptotic->Apoptosis_Nav Induces DT2216 DT2216 BCL_XL_DT BCL-XL DT2216->BCL_XL_DT VHL VHL E3 Ligase DT2216->VHL Ubiquitin Ubiquitin BCL_XL_DT->Ubiquitin Ubiquitination Pro_Apoptotic_DT Pro-Apoptotic Proteins (BAX, BAK) BCL_XL_DT->Pro_Apoptotic_DT Sequesters Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis_DT Apoptosis Pro_Apoptotic_DT->Apoptosis_DT Induces Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with DT2216/Navitoclax Seed_Cells->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Incubate_ON Incubate Overnight Add_Solubilizer->Incubate_ON Read_Absorbance Read Absorbance (570 nm) Incubate_ON->Read_Absorbance Analyze_Data Analyze Data (EC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of E3 Ligase Systems for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, targeted protein degradation (TPD) has emerged as a revolutionary modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for destruction. Technologies like Proteolysis Targeting Chimeras (PROTACs) hijack this system, employing bifunctional molecules that bring an E3 ligase into proximity with a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The choice of E3 ligase is a critical determinant of a degrader's success, influencing its potency, selectivity, and tissue specificity. While the human genome encodes over 600 E3 ligases, the development of degraders has predominantly focused on a select few.[1][2] This guide provides a comparative analysis of the most well-established E3 ligase systems—Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs)—along with insights into emerging systems, to assist researchers in navigating this complex field.

Comparative Analysis of Major E3 Ligase Systems

The efficacy of a PROTAC is intrinsically linked to the properties of the recruited E3 ligase. Factors such as the ligase's expression levels in target tissues, its subcellular localization, and the affinity of the recruiting ligand all play crucial roles. The following table summarizes the key characteristics of the four most commonly utilized E3 ligases in TPD.

FeatureCereblon (CRBN)von Hippel-Lindau (VHL)MDM2cIAP1/2
E3 Ligase Complex Cullin-RING Ligase 4 (CRL4^CRBN^)[3][4]Cullin-RING Ligase 2 (CRL2^VHL^)[5]RING-finger E3 ligase[6][7]RING-finger E3 ligase[8][9]
Substrate Receptor Cereblon (CRBN)[10]VHL[11]MDM2[6]cIAP1/2[8]
Well-known Ligands Thalidomide (B1683933), Lenalidomide, Pomalidomide[10]VHL-1, VH032[12][13]Nutlin-3aSMAC mimetics (e.g., BV6)[9][14]
Endogenous Substrate(s) Ikaros (IKZF1), Aiolos (IKZF3), MEIS2[4][15]Hypoxia-inducible factor 1α (HIF-1α)[11][16]p53[6]RIPK1, RIPK2[8][17]
Cellular Localization Nucleus, Cytoplasm, Cell MembranePrimarily CytoplasmNucleusCytoplasm
PROTAC Examples ARV-110, ARV-471[1][12]ARV-771First reported PROTAC targeted AR using Nutlin[2]GDC-0152 (not a PROTAC, but a SMAC mimetic)
Performance Data: CRBN vs. VHL in EGFR Degradation

Direct head-to-head comparisons in identical experimental settings are crucial for evaluating the relative performance of different E3 ligase-recruiting PROTACs. A study by Jin et al. in 2020 provides such a comparison for EGFR L858R degraders.

TargetE3 LigaseDegraderDC₅₀ (HCC-827 cells)DC₅₀ (H3255 cells)
EGFR L858RVHLCompound 685.0 nM[12]3.3 nM[12]
EGFR L858RCRBNCompound 6911 nM[12]25 nM[12]

Note: DC₅₀ (half-maximal degradation concentration) values are dependent on the specific PROTAC architecture and experimental conditions.

In this specific context, the VHL-based degrader demonstrated greater potency in degrading the EGFR L858R mutant in both cell lines tested.[12] This highlights that the choice of E3 ligase can significantly impact the efficacy of a PROTAC for a given target.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is key to understanding and applying TPD technologies.

Mechanism of Action and E3 Ligase Complexes

The fundamental principle of PROTAC action is the induced formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 E2 E2-Ub Ub Ubiquitin E2->Ub Transfer Ub->POI Ubiquitination Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The two most utilized E3 ligases, CRBN and VHL, are substrate receptors within larger Cullin-RING ligase (CRL) complexes.

E3_Complexes cluster_crl4 CRL4-CRBN Complex cluster_crl2 CRL2-VHL Complex CRBN CRBN DDB1 DDB1 CUL4A CUL4A/B RBX1 RBX1 VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 RBX1_2 RBX1

Caption: Composition of the CRL4-CRBN and CRL2-VHL E3 ligase complexes.

Experimental Workflow

A typical workflow for comparing the efficacy of different PROTACs involves cell treatment followed by protein level quantification.

Experimental_Workflow start Plate Cells treat Treat with PROTACs (e.g., CRBN vs. VHL-based) start->treat incubate Incubate (Time Course) treat->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification (e.g., Western Blot, ELISA) lyse->quantify analyze Data Analysis (DC50, Dmax) quantify->analyze

Caption: Experimental workflow for comparing PROTAC performance.

Experimental Protocols

In Vitro Ubiquitination Assay

This assay directly measures the ability of an E3 ligase to catalyze the transfer of ubiquitin to a substrate protein in a controlled, cell-free environment.[18]

Objective: To determine if a purified E3 ligase is active and can ubiquitinate a specific substrate.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (specific to the E3 being tested)[19]

  • Recombinant, purified E3 ligase of interest

  • Recombinant, purified substrate protein

  • Ubiquitin

  • ATP solution (10X)

  • Ubiquitination buffer (10X)

  • SDS-PAGE materials and Western blot apparatus

  • Antibodies specific for the substrate protein and ubiquitin

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing 1X ubiquitination buffer, 1X ATP solution, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 1 µM), and ubiquitin (e.g., 50 µM).[18]

  • Experimental Reactions: In separate tubes, add the substrate protein (e.g., 1 µM) and the E3 ligase at various concentrations. Include a negative control reaction without the E3 ligase.

  • Initiate Reaction: Add the master mix to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).[19]

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.[19]

  • Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blotting: Probe the membrane with a primary antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated substrate indicates E3 ligase activity. The blot can be stripped and re-probed with an anti-ubiquitin antibody to confirm the modification.

Cell-Based Protein Degradation Assay (Western Blot)

This assay measures the reduction in the levels of a target protein within cells after treatment with a degrader molecule.

Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC molecule(s) of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

The Expanding E3 Ligase Toolbox

While CRBN and VHL dominate the current landscape, their ubiquitous expression can be a limitation.[1] This has spurred intense research into recruiting novel E3 ligases with more restricted expression patterns, potentially offering improved tissue specificity and a wider therapeutic window.[1]

A notable example is the exploration of FBXO22, an F-box protein that functions as a substrate receptor for an SCF E3 ligase complex.[20] Recent work has identified a molecule, AHPC(Me)-C6-NH₂, as a potent and selective degrader of FBXO22 itself.[20] This discovery not only provides a chemical probe to study FBXO22 biology but also demonstrates the potential for developing ligands that can recruit this and other E3 ligases for TPD applications.[20] The development of new ligands for the hundreds of other E3 ligases represents a critical frontier in expanding the power and precision of targeted protein degradation.[1]

References

A Comparative Review of Successful PROTACs Utilizing the (S,R,S)-AHPC-Me-C5-COOH VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of successful Proteolysis Targeting Chimeras (PROTACs) that employ the (S,R,S)-AHPC-Me-C5-COOH ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This class of PROTACs has demonstrated significant promise in the targeted degradation of key oncoproteins. This document summarizes their performance, presents detailed experimental protocols, and visualizes the relevant biological pathways to aid researchers in the design and evaluation of novel protein degraders.

Introduction to this compound in PROTAC Design

The this compound is a highly potent and well-characterized ligand for the VHL E3 ubiquitin ligase. Its optimized binding affinity and favorable physicochemical properties have made it a cornerstone in the development of numerous successful PROTACs. By incorporating this ligand, researchers can effectively hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful alternative to traditional small-molecule inhibition. This guide focuses on several notable PROTACs that utilize this VHL ligand to target a range of clinically relevant proteins in oncology.

Quantitative Performance Comparison of VHL-Recruiting PROTACs

The following tables summarize the in vitro performance of selected PROTACs that utilize a VHL ligand derived from the (S,R,S)-AHPC scaffold. These PROTACs target a variety of oncoproteins, demonstrating the versatility of this E3 ligase recruiter.

PROTACTarget Protein(s)Cell LineDC50DmaxIC50 (Cell Viability)Reference
DT2216 BCL-XLMOLT-4~25 nM (at 48h)>80%-[1]
T-ALL cell lines--Varies[2]
ARV-771 BRD2, BRD3, BRD422Rv1 (CRPC)< 5 nMNot ReportedNot Reported[3][4]
VCaP, LnCaP95< 5 nMNot ReportedNot Reported[4]
LC-2 KRAS G12CNCI-H20300.59 ± 0.20 µM~75-90%Not Reported[5]
MIA PaCa-20.32 ± 0.08 µM~75-90%Not Reported[5][6]
SW15730.25 µM~75-90%Not Reported[7]
NCI-H230.76 µM>50%Not Reported[5]
NCI-H3580.45 µM~75-90%Not Reported[7]
SJF620 BTKNAMALWA7.9 nMNot ReportedNot Reported[8][9][10]
ZXH-3-26 BRD4 (selective)-~5 nM (at 5h)Not ReportedNot Reported[11][12][13][14][15]

Detailed Experimental Protocols

Western Blotting for Protein Degradation Assay

This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[16][17]

a. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

Cell Viability Assay

This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[18][19][20]

a. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

b. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

c. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

d. Viability Measurement (using a luminescent-based assay like CellTiter-Glo®):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

e. Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

BCL_XL_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_PROTAC PROTAC Action Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Bax/Bak Bax/Bak Bax/Bak->Cytochrome c Release BCL-XL BCL-XL BCL-XL->Bax/Bak Proteasome Proteasome BCL-XL->Proteasome Degradation Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak Caspase-9 Caspase-9 Apaf-1->Caspase-9 Recruits Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis DT2216 (PROTAC) DT2216 (PROTAC) DT2216 (PROTAC)->BCL-XL Binds VHL E3 Ligase VHL E3 Ligase DT2216 (PROTAC)->VHL E3 Ligase Recruits VHL E3 Ligase->BCL-XL Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BCL-XL Degraded BCL-XL Degraded BCL-XL Proteasome->Degraded BCL-XL

Caption: BCL-XL anti-apoptotic pathway and its degradation by DT2216.[21][22][23][24][25]

BET_Protein_Transcription_Pathway cluster_Nucleus Nucleus cluster_PROTAC PROTAC Action Histones Histones BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Histones->BET Proteins (BRD2/3/4) Acetylated Lysines Bind p-TEFb p-TEFb BET Proteins (BRD2/3/4)->p-TEFb Recruit Proteasome Proteasome BET Proteins (BRD2/3/4)->Proteasome Degradation RNA Pol II RNA Pol II p-TEFb->RNA Pol II Phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc) Gene Transcription->Oncogenes (e.g., c-Myc) ARV-771 (PROTAC) ARV-771 (PROTAC) ARV-771 (PROTAC)->BET Proteins (BRD2/3/4) Binds VHL E3 Ligase VHL E3 Ligase ARV-771 (PROTAC)->VHL E3 Ligase Recruits VHL E3 Ligase->BET Proteins (BRD2/3/4) Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BET Proteins (BRD2/3/4) Degraded BET Proteins Degraded BET Proteins Proteasome->Degraded BET Proteins

Caption: Transcriptional regulation by BET proteins and their degradation by ARV-771.[26][27][28][29][30]

KRAS_G12C_MAPK_Pathway cluster_PROTAC PROTAC Action RTK Receptor Tyrosine Kinase KRAS G12C (Active) KRAS G12C (Active) RTK->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF Proteasome Proteasome KRAS G12C (Active)->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival LC-2 (PROTAC) LC-2 (PROTAC) LC-2 (PROTAC)->KRAS G12C (Active) Binds VHL E3 Ligase VHL E3 Ligase LC-2 (PROTAC)->VHL E3 Ligase Recruits VHL E3 Ligase->KRAS G12C (Active) Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->KRAS G12C (Active) Degraded KRAS G12C Degraded KRAS G12C Proteasome->Degraded KRAS G12C

Caption: KRAS G12C-driven MAPK signaling pathway and its degradation by LC-2.[31][32][33][34][35]

Experimental Workflows

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for Western blot analysis of PROTAC-mediated protein degradation.

Cell_Viability_Workflow Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Incubation Incubation PROTAC Treatment->Incubation Add Viability Reagent Add Viability Reagent Incubation->Add Viability Reagent Signal Detection Signal Detection Add Viability Reagent->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: General workflow for assessing cell viability after PROTAC treatment.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (S,R,S)-AHPC-Me-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, biologically active molecules like (S,R,S)-AHPC-Me-C5-COOH are critical for ensuring laboratory safety and environmental protection. As a von Hippel-Lindau (VHL) E3 ligase ligand incorporated into PROTACs, this compound is designed to be biologically active and must be managed as hazardous chemical waste.[1][2][3] Adherence to institutional and regulatory guidelines is mandatory.

This compound is a functionalized VHL ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), a class of molecules that induce targeted protein degradation.[4][5] Due to their potent biological activity, all materials contaminated with this compound must be handled with care and disposed of following specific hazardous waste protocols.[2][6]

Safety and Handling Data
ParameterInformationSource/Regulation
GHS Hazard Classification Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation)Based on SDS for similar compounds[7]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. Use in a well-ventilated area or chemical fume hood.Standard laboratory practice for hazardous chemicals[7]
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[8]General guidance for chemical storage[4]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.Common practice for cytotoxic and potent chemical waste[1][2][6]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with a suitable solvent (e.g., alcohol).[7]General procedure for chemical spills[6][7]

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of waste generated from the use of this compound.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial to ensure safe handling and disposal. All items that come into contact with this compound are to be considered hazardous waste.[2]

1. Solid Waste:

  • Items: Includes contaminated gloves, bench paper, pipette tips, vials, weighing paper, and any other disposable materials.

  • Procedure:

    • Collect all solid waste in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.[1]

    • Keep the container sealed when not in use.

2. Liquid Waste:

  • Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

  • Procedure:

    • Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[2]

    • The container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration of the active compound.[1]

    • Under no circumstances should this waste be poured down the drain. [2]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

Decontamination of Laboratory Equipment and Surfaces

Decontamination is essential to prevent unintended exposure and cross-contamination.

  • Procedure:

    • Wipe down all non-disposable equipment (e.g., stir plates, balances, spatulas) and surfaces that may have come into contact with the compound using a solvent known to dissolve it (e.g., ethanol (B145695) or another suitable alcohol).[7]

    • Perform a second wipe-down with a fresh cloth or paper towel wetted with the same solvent.

    • All wipes, cloths, and other materials used for decontamination must be disposed of as solid hazardous waste.[2]

Final Disposal Logistics
  • Waste Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[2]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Work with This compound gen_solid Solid Waste Generated (Gloves, Tips, Vials) start->gen_solid gen_liquid Liquid Waste Generated (Solutions, Rinsate) start->gen_liquid gen_spill Spill Occurs start->gen_spill collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid cleanup_spill Absorb with Inert Material, Collect in Sealed Container gen_spill->cleanup_spill Follow Spill Protocol saa Store Sealed Containers in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa cleanup_spill->collect_solid Dispose of as Solid Waste pickup Schedule Waste Pickup with EHS or Contractor saa->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling (S,R,S)-AHPC-Me-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds like (S,R,S)-AHPC-Me-C5-COOH. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Double-gloving is recommended for handling potent compounds[2].

Experimental Protocols: Safe Handling and Disposal Plan

A clear and concise plan for handling and disposing of potent compounds is essential to prevent contamination and ensure environmental safety[3].

Storage: Store in a dry, dark place at 2-8°C for the short term (days to weeks) or -20°C for the long term (months to years). Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture[4][5][6][7].

Operational Plan:

  • Preparation:

    • Designate a specific handling area, such as a fume hood, with proper ventilation[3].

    • Assemble all necessary equipment and PPE before starting work.

    • Minimize the quantity of the compound to be handled[3].

    • Review this guide and any available safety information thoroughly.

  • Handling:

    • Wear the appropriate PPE at all times[3].

    • Avoid all skin and eye contact[1][3].

    • Prevent the generation of aerosols and dust[1][3].

    • Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust[3].

    • All manipulations of the compound should be conducted within the designated handling area.

  • Decontamination:

    • Decontaminate all work surfaces with an appropriate cleaning agent after use.

    • Decontaminate all reusable equipment according to established laboratory procedures.

    • Absorb solutions with a liquid-binding material like diatomite[1].

    • Scrub surfaces and equipment with alcohol for decontamination[1].

Disposal Plan:

  • Waste Collection: All contaminated materials, including disposable PPE, weigh boats, and cleaning materials, should be collected in a designated, sealed waste container.

  • Waste Disposal: Dispose of contaminated material as hazardous waste. High-temperature incineration is often the recommended disposal method for pharmaceuticals. Do not dispose of down the drain[3].

  • Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal[3].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_sds Review Safety Protocols gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_compound Weigh Compound (in fume hood) don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decon_surfaces Decontaminate Surfaces conduct_experiment->decon_surfaces collect_waste Collect Contaminated Waste conduct_experiment->collect_waste decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment decon_container Decontaminate Empty Container decon_equipment->decon_container dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste dispose_container Dispose of Empty Container decon_container->dispose_container

Caption: Workflow for the safe handling of potent chemical compounds.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.